4,4'-Diaminostilbene dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDAFTKIEDDTPV-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873540 | |
| Record name | trans-4,4'-Diaminostilbene dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54760-75-7, 66635-40-3 | |
| Record name | 4,4'-Diaminostilbene dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054760757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4,4'-Diaminostilbene dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-vinylenedianilinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Diaminostilbene Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2VA60NL48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Z Guide to Simulating the Electronic Transitions of 4,4'-Diaminostilbene Dihydrochloride: A Theoretical Whitepaper
Abstract
This technical guide provides a comprehensive, first-principles-based protocol for the theoretical calculation of electronic transitions in 4,4'-Diaminostilbene dihydrochloride. Aimed at researchers in computational chemistry, materials science, and drug development, this document outlines a complete workflow from molecular structure preparation to the analysis of simulated spectra. We delve into the causal reasoning behind the selection of density functional theory (DFT) and time-dependent DFT (TD-DFT) methodologies, the critical choice of functionals and basis sets, and the inclusion of environmental effects through implicit solvation models. By establishing a robust, self-validating computational strategy, this guide serves as a blueprint for accurately predicting the photophysical properties of protonated stilbene derivatives, enabling deeper mechanistic insights and accelerating the design of novel photoactive molecules.
Introduction: The "Why" of the Calculation
4,4'-Diaminostilbene and its derivatives are a class of organic molecules with a rich history in the development of dyes, fluorescent whitening agents, and, more recently, as scaffolds in medicinal chemistry and materials science.[1] The central ethylene bridge connecting two phenyl rings creates a conjugated π-system responsible for its characteristic spectroscopic properties. The dihydrochloride salt form, where the two amino groups are protonated, is of particular interest as protonation dramatically alters the electronic landscape of the molecule.[2][3]
Protonation of the terminal amino groups introduces positive charges, transforming them from electron-donating to electron-withdrawing groups. This fundamental electronic shift significantly impacts the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and, consequently, the energy and intensity of its electronic transitions.[4] Understanding these changes is paramount for:
-
Predicting Color and Photostability: The primary absorption bands, which dictate the perceived color of the compound, are a direct consequence of electronic transitions.
-
Designing Fluorescent Probes: The molecule's utility as a sensor or probe can be tuned by modulating its absorption and emission properties through pH changes.[3]
-
Mechanistic Elucidation: For applications in photochemistry or pharmacology, knowing the nature of the excited states is crucial for predicting reaction pathways or biological interactions.
This guide will walk through a robust protocol using Time-Dependent Density Functional Theory (TD-DFT), a workhorse of modern computational chemistry for studying the excited states of medium-to-large organic molecules.[5][6] We will focus not just on the steps but on the scientific rationale underpinning each choice to ensure the results are both accurate and meaningful.
Theoretical & Methodological Framework
The accurate prediction of electronic absorption spectra hinges on a well-chosen theoretical model. For molecules like 4,4'-Diaminostilbene dihydrochloride, TD-DFT provides an excellent balance of computational cost and accuracy.[5]
The Choice of Method: DFT and TD-DFT
Our approach is a two-stage process. First, we determine the molecule's stable three-dimensional structure (its equilibrium geometry) in the electronic ground state using Density Functional Theory (DFT). Second, using this optimized geometry, we calculate the vertical excitation energies—the energy required to promote an electron from an occupied to a virtual orbital without allowing the atoms to move—using Time-Dependent DFT (TD-DFT).[7] This vertical transition corresponds to the maximum absorption wavelength (λmax) in an experimental UV-Vis spectrum.
Critical Choices: Functional and Basis Set Selection
The accuracy of any DFT or TD-DFT calculation is profoundly dependent on the choice of the exchange-correlation functional and the basis set.[5][8]
-
Exchange-Correlation Functional: This is an approximation of the complex electron-electron interactions. For conjugated systems and potential charge-transfer excitations, standard hybrid functionals like B3LYP can be a good starting point. However, long-range corrected functionals, such as CAM-B3LYP or the ωB97X-D , often provide a more accurate description of excited states, especially those with charge-transfer character, which can be anticipated in this charged molecule.[9][10] Benchmarking studies have shown that functionals incorporating a moderate to high percentage of exact Hartree-Fock exchange are often more reliable for predicting excitation energies.[7][10] For this guide, we will proceed with CAM-B3LYP as our primary choice due to its proven performance for a wide range of organic dyes.[9]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. For molecules of this size, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ offer a robust compromise.[8] The "+" indicates the inclusion of diffuse functions, which are essential for describing the spatial extent of electrons in excited states and anions, while "(d,p)" adds polarization functions to allow for more complex, non-spherical electron density distributions. We will select 6-311+G(d,p) for our protocol.
Accounting for the Environment: The Solvation Model
Electronic transitions are highly sensitive to the surrounding environment.[11] Since spectroscopic measurements are typically performed in solution, ignoring the solvent can lead to significant errors. Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations. Therefore, we employ an implicit solvation model, where the solvent is treated as a continuous medium with a characteristic dielectric constant.[12]
The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are two widely used and effective implicit models.[12][13] They account for the bulk electrostatic effects of the solvent, which polarizes in response to the solute's charge distribution, thereby stabilizing the ground and excited states to different extents. Given that 4,4'-Diaminostilbene dihydrochloride is likely studied in a polar solvent like water or ethanol, including a PCM or SMD model is not just recommended; it is essential for achieving meaningful results.
The Computational Protocol: A Step-by-Step Guide
This section details the self-validating workflow for obtaining the electronic transition data. Each step builds upon the previous one, ensuring the final results are derived from a physically sound molecular state.
Step 1: 3D Structure Generation
-
Action: Obtain or build the 3D structure of trans-4,4'-Diaminostilbene dihydrochloride. The SMILES string for the parent molecule is C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.[14]
-
Causality: The initial 3D coordinates can be generated from this 2D representation using software like Avogadro, GaussView, or ChemDraw. Crucially, at this stage, you must manually add protons to each of the nitrogen atoms of the amino groups (-NH2) to create ammonium groups (-NH3+). The two chloride ions (Cl-) should be placed nearby as counter-ions, though in an implicit solvent model their explicit inclusion is less critical than ensuring the correct overall charge of the molecule (+2).
Step 2: Ground State Geometry Optimization
-
Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology:
-
Theory: DFT
-
Functional: CAM-B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvent: IEFPCM (Integral Equation Formalism variant of PCM) with parameters for water (or the relevant experimental solvent).
-
Charge: +2
-
Multiplicity: 1 (Singlet)
-
-
Causality: This step is critical because the electronic transitions are calculated from a stable, minimum-energy structure.[8] Calculating spectra from an unoptimized, high-energy geometry would yield physically meaningless results. The optimization process adjusts all bond lengths, angles, and dihedrals to relax the molecule into its preferred conformation in the specified solvent.
Step 3: Vibrational Frequency Analysis
-
Action: Perform a frequency calculation on the optimized geometry from Step 2.
-
Methodology:
-
Use the exact same level of theory (Functional, Basis Set, Solvent) as the optimization.
-
-
Causality (Self-Validation): This is a crucial validation step. A true minimum-energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a minimum. If an imaginary frequency is found, it means the structure is not stable and must be re-optimized, for example, by perturbing the geometry along the vibrational mode corresponding to the imaginary frequency.
Step 4: TD-DFT Excited State Calculation
-
Action: Calculate the vertical electronic transitions from the validated ground-state minimum.
-
Methodology:
-
Theory: TD-DFT
-
Functional: CAM-B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvent: IEFPCM (using a non-equilibrium solvation setting for vertical transitions is technically more accurate, but equilibrium is often a reasonable approximation).
-
Number of States: Request the calculation of at least 10-15 singlet excited states to ensure the main transitions in the visible and near-UV regions are captured.
-
-
Causality: This is the core calculation that simulates the absorption of photons. The output will provide the key data points: the excitation energy (in eV or nm), the oscillator strength (a measure of the transition's intensity), and the contributions of the molecular orbitals to each transition.[15]
Visualization and Data Interpretation
Computational Workflow Diagram
The entire protocol can be visualized as a logical sequence, ensuring reproducibility and clarity.
Caption: Computational workflow for calculating electronic transitions.
Summarizing Quantitative Data
The primary output from the TD-DFT calculation should be organized into a clear table. This allows for easy identification of the most significant transitions—those with the highest oscillator strength (f).
Table 1: Calculated Electronic Transitions for 4,4'-Diaminostilbene Dihydrochloride (Note: These are hypothetical results for illustrative purposes.)
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contributions | Transition Character |
| S1 | 3.10 | 400 | 0.005 | HOMO -> LUMO+1 | Weakly Allowed |
| S2 | 3.44 | 360 | 1.250 | HOMO -> LUMO | π -> π |
| S3 | 3.58 | 346 | 0.012 | HOMO-1 -> LUMO | Weakly Allowed |
| S4 | 3.91 | 317 | 0.890 | HOMO-2 -> LUMO | π -> π |
-
Excitation Energy & Wavelength: Directly comparable to the peaks in a UV-Vis spectrum.
-
Oscillator Strength (f): A dimensionless quantity representing the probability of the transition. A value of f > 0.1 is typically considered strong and will correspond to a major peak in the experimental spectrum. Transitions with f ≈ 0 are "dark" or forbidden.
-
MO Contributions: This describes which orbitals the electron is moving from and to. For molecules like this, the strongest transitions are typically from the HOMO to the LUMO.[15]
Visualizing Molecular Orbitals
To understand the nature of the electronic transitions, it is essential to visualize the frontier molecular orbitals.
Caption: The HOMO-LUMO transition upon photon absorption.
-
HOMO (Highest Occupied Molecular Orbital): For a π-conjugated system, the HOMO is typically a π-bonding orbital spread across the molecular backbone.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is usually a π*-antibonding orbital.
-
Transition Character: By examining the spatial distribution of the HOMO and LUMO, we can classify the transition. If both orbitals are delocalized π-orbitals across the stilbene backbone, the transition is classified as π -> π *. This is the expected character for the main, intense absorption band in this molecule. The protonation of the amino groups will likely cause the HOMO to have less electron density on the nitrogen atoms compared to the neutral parent compound, pulling the density more into the ring system.
Conclusion
This guide has detailed a robust and scientifically grounded protocol for the theoretical calculation of electronic transitions in 4,4'-Diaminostilbene dihydrochloride. By following this workflow—from careful structure preparation and validated ground-state optimization to a well-chosen TD-DFT methodology with appropriate solvation—researchers can generate reliable predictions of the molecule's UV-Vis absorption spectrum. The true power of this approach lies not in simply replicating experimental data, but in the detailed insights it provides into the nature of the excited states, the roles of specific molecular orbitals, and the electronic consequences of protonation. These theoretical insights are invaluable for the rational design of new materials and chemical probes with tailored photophysical properties.
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Jacquemin, D., Adamo, C. (2011). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. [Link]
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Nieto-Ortega, B., et al. (2018). Vibrational Sampling and Solvent Effects on the Electronic Structure of the Absorption Spectrum of 2-Nitronaphthalene. Journal of Chemical Theory and Computation. [Link]
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Serrano-Andrés, L., et al. (1998). Theoretical Study of the Electronic Spectrum of trans-Stilbene. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2015). Detection of Structural Changes upon One Electron Oxidation and Reduction of Stilbene Derivatives by Time-Resolved Resonance Raman Spectroscopy during Pulse Radiolysis and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]
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Nakatani, K., et al. (2022). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics. [Link]
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Kumar, S., et al. (2023). Effect of Protonation-Induced Distortions on the Spectral Properties and Electronic Structure of Octaphenylporphyrins through UV-Vis and VT-NMR Spectral, Electrochemical and Ab Initio Studies. Chemistry. [Link]
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Brémond, É., et al. (2023). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. Physical Chemistry Chemical Physics. [Link]
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Bhandari, S., et al. (2023). Time Dependent Density Functional Theory calculations of the optical properties of charge-transfer complexes. arXiv. [Link]
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Safety and handling precautions for 4,4'-Diaminostilbene dihydrochloride
An In-depth Technical Guide to the Safe Handling of 4,4'-Diaminostilbene Dihydrochloride
This guide provides comprehensive safety protocols and handling precautions for 4,4'-Diaminostilbene dihydrochloride, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document elucidates the rationale behind safety measures, grounding them in the physicochemical properties of the compound to foster a proactive safety culture in the laboratory.
Compound Profile and Application Context
4,4'-Diaminostilbene dihydrochloride (CAS RN: 54760-75-7) is a solid, crystalline powder, appearing as white to yellow or orange in color.[1][2] It serves as a crucial reactant in various chemical syntheses. Notably, it is utilized in the development of (E)-stilbene-linked bis(acylprolinamides), which function as inhibitors of the hepatitis C virus NS5A replication complex.[1][3] Given its role in advanced research, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure experimental integrity.
Table 1: Physicochemical Properties of 4,4'-Diaminostilbene Dihydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄N₂·2HCl | [4] |
| Molecular Weight | 283.20 g/mol | [4] |
| Appearance | White to Yellow to Orange powder/crystal | [1][2] |
| Melting Point | >300 °C | [1] |
| Solubility | Almost transparent in hot 0.1M HCl | [1] |
| CAS Number | 54760-75-7 | [4] |
Hazard Identification and Risk Assessment
4,4'-Diaminostilbene dihydrochloride is classified under the Globally Harmonized System (GHS) as an irritant.[3][4] The primary hazards are associated with direct contact and inhalation.
-
H335: May cause respiratory irritation. [6]
The causality for this irritation stems from the chemical nature of the diamino compound, which can interact with biological tissues. The dihydrochloride salt form may also contribute to its irritant properties upon contact with moist surfaces like the eyes, skin, or respiratory tract. A comprehensive risk assessment must precede any handling of this compound, factoring in the quantities used, the frequency of handling, and the specific experimental procedures involved.
Engineering and Administrative Controls: The First Line of Defense
Before personal protective equipment is considered, engineering and administrative controls are critical for minimizing exposure risk.
-
Engineering Controls : All work involving the solid, powdered form of 4,4'-Diaminostilbene dihydrochloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles.[7][8] The workspace must be equipped with readily accessible eyewash stations and safety showers.[7]
-
Administrative Controls : Access to the compound should be restricted to trained personnel who have thoroughly reviewed the Safety Data Sheet (SDS). Clear, concise Standard Operating Procedures (SOPs) must be developed for all experimental workflows involving this chemical. It is imperative to prohibit eating, drinking, and smoking in any area where this chemical is handled or stored.[7]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
Appropriate PPE is mandatory to prevent accidental exposure through contact or inhalation.[9] The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection : Wear a lab coat and appropriate protective gloves to prevent skin contact.[5][7] Disposable nitrile gloves are commonly used, but the specific glove material should be chosen based on its resistance to the chemical and any solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating the skin.
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved N95 particulate respirator or higher should be used.[7]
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Standard Operating Protocol: Weighing and Solution Preparation
This protocol outlines the essential steps for safely handling the solid compound and preparing a solution. The causality behind these steps is to minimize dust generation and prevent direct contact.
Methodology:
-
Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).
-
Don PPE : Put on all required personal protective equipment as described in Section 4.
-
Weighing : Perform all weighing operations inside the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of 4,4'-Diaminostilbene dihydrochloride to a weigh boat. Avoid any actions that could generate dust. Close the primary container tightly immediately after use.
-
Dissolution : Place a stir bar in a beaker containing the appropriate solvent. Slowly add the weighed powder to the solvent while stirring to facilitate dissolution and prevent clumping.
-
Cleanup : Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Post-Handling : After completing the task, doff PPE in the correct order and wash hands thoroughly with soap and water.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Some suppliers recommend storage in a cool, dark place at temperatures below 15°C.[2]
-
Incompatible Materials : Keep away from strong oxidizing agents.[7] It may also be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[11] Store separately from these materials to prevent accidental mixing and potentially vigorous reactions.
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate action is critical.[12]
Table 2: First Aid Measures for 4,4'-Diaminostilbene Dihydrochloride Exposure
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms like coughing or shortness of breath persist, seek immediate medical attention. | [5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs or persists, get medical advice. | [5][7][13] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [5][7][14] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor for medical advice. | [7][14] |
Spill and Waste Disposal Management
Accidental spills must be handled promptly and safely. The goal is to contain and clean the spill without creating dust or further contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Assess and Protect : Don all necessary PPE, including respiratory protection.
-
Contain and Clean : For a solid spill, gently sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[5][7] Avoid any methods that generate dust. Do not let the chemical enter drains.[5][15]
-
Decontaminate : Once the bulk material is removed, decontaminate the spill area with soap and water.
-
Dispose : All contaminated materials (including PPE) must be placed in a sealed, labeled container for disposal through a licensed waste disposal company, following all local and national regulations.[5][7]
Caption: Spill Cleanup Workflow for Solid Chemical.
Waste Disposal: Disposal of 4,4'-Diaminostilbene dihydrochloride and its containers must be handled by a licensed chemical destruction plant.[16] Do not dispose of it in standard laboratory trash or down the drain. Contaminated packaging must be treated as hazardous waste and disposed of according to the same regulations.[5][16]
Conclusion
While 4,4'-Diaminostilbene dihydrochloride is a valuable reagent in scientific research, its potential hazards necessitate a respectful and cautious approach. Adherence to the multi-layered safety strategy outlined in this guide—encompassing engineering controls, diligent use of PPE, and established safe handling protocols—is essential for mitigating risk. A culture of safety, built on a solid understanding of the "why" behind each precaution, is the most effective tool for protecting the health and well-being of laboratory professionals.
References
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,4'-Diaminostilbene-2,2'-disulfonic acid.
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Carl ROTH. Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. [Source]([Link] cGRmfGU4YjM5YjQ4ZDYxNzM3YjU3ZWI2YjE5YjgyYmU5M2I4YjI5ZTY5Y2Y4ZDAwZDEyYjQzY2YwZTUyY2Q0YjJmY2M)
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TCI Chemicals. (2025). Safety Data Sheet: 4,4'-Diaminostilbene Dihydrochloride.
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ChemicalBook. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE CAS#: 54760-75-7.
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ChemicalBook. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | 54760-75-7.
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J&K Scientific. 4,4'-Diaminostilbene dihydrochloride, 99% | 54760-75-7.
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TCI Chemicals. 4,4'-Diaminostilbene Dihydrochloride 54760-75-7.
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Tokyo Chemical Industry (India) Pvt. Ltd. 4,4'-Diaminostilbene Dihydrochloride 54760-75-7.
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PubChem. 4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176.
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Sigma-Aldrich. 4,4′-Diaminostilbene dihydrochloride 95% 54760-75-7.
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American Chemistry Council. MDI or TDI: First Aid Guidance.
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Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users.
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ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4,4'-Diaminobenzenesulphanilide.
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Carl ROTH. (2025). Safety Data Sheet: ISO 4831, ISO 4832, ISO 11133.
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
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ChemicalBook. Applications of 4,4'-Diaminodiphenylsulfone.
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Methodological & Application
Fixed-cell staining protocol with 4,4'-Diaminostilbene dihydrochloride
A Guideline for Fixed-Cell Staining and Imaging with 4,4'-Diaminostilbene Dihydrochloride
Introduction
4,4'-Diaminostilbene dihydrochloride is a chemical compound belonging to the stilbene family.[1][2][3] Stilbene derivatives are known for their fluorescent properties and are utilized in various applications, including as fluorescent whitening agents.[4][5] The parent compound, 4,4'-Diaminostilbene (DAS), and its protonated forms exhibit fluorescence, with their spectral properties being influenced by the solvent environment.[6] This suggests that 4,4'-Diaminostilbene dihydrochloride may serve as a fluorescent stain for biological imaging, potentially offering novel characteristics for visualizing cellular structures. The protonated amine groups in the dihydrochloride form could facilitate interactions with negatively charged cellular components, such as the phosphate backbone of DNA or acidic proteins.
This document provides a detailed, albeit theoretical, protocol for the use of 4,4'-Diaminostilbene dihydrochloride as a fluorescent stain for fixed cells. As this is a novel application, this guide should be considered a starting point for researchers. Extensive optimization will be required to achieve the desired staining pattern and signal intensity for specific cell types and experimental questions.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 283.20 g/mol | [2][7] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | >300 °C | [1][7] |
| Solubility | Soluble in hot 0.1M HCl | [1] |
Proposed Staining Mechanism
The precise mechanism of cellular staining with 4,4'-Diaminostilbene dihydrochloride is yet to be determined. However, based on its chemical structure, we can hypothesize a few potential interactions:
-
Electrostatic Interactions: The positively charged amine groups on the molecule may interact with negatively charged cellular components like nucleic acids, acidic proteins, or the phospholipid head groups of cellular membranes.
-
Hydrophobic Interactions: The stilbene backbone is hydrophobic and may preferentially partition into lipid-rich environments such as cellular membranes.
-
Intercalation: The planar structure of the stilbene core might allow it to intercalate between the base pairs of DNA, similar to other planar fluorescent molecules.
The fluorescence of stilbene derivatives is often sensitive to the molecular environment.[6] Therefore, the observed fluorescence in stained cells will likely be from dye molecules that are bound to cellular structures, where their fluorescence is enhanced.
Safety and Handling
4,4'-Diaminostilbene dihydrochloride is classified as an irritant.[1][2] It can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[7] All work should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]
Experimental Protocol: A Starting Point for Optimization
This protocol is based on standard immunofluorescence procedures and will need to be optimized for your specific application.
I. Reagent Preparation
-
10X Phosphate-Buffered Saline (PBS):
-
80 g NaCl
-
2 g KCl
-
14.4 g Na₂HPO₄
-
2.4 g KH₂PO₄
-
Dissolve in 800 mL of deionized water.
-
Adjust pH to 7.4.
-
Add deionized water to a final volume of 1 L.
-
Autoclave and store at room temperature.
-
Dilute to 1X with deionized water for use.
-
-
Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde in 100 mL of 1X PBS.
-
Heat to 60°C in a fume hood to dissolve.
-
Add a few drops of 1 M NaOH to clarify the solution.
-
Cool to room temperature and filter.
-
Note: Prepare fresh or store at 4°C for up to one week.
-
-
Permeabilization Solution (0.1% Triton X-100 in PBS):
-
Add 100 µL of Triton X-100 to 100 mL of 1X PBS.
-
Mix gently to avoid bubbles.
-
-
Blocking Solution (1% Bovine Serum Albumin in PBS):
-
Dissolve 1 g of BSA in 100 mL of 1X PBS.
-
-
4,4'-Diaminostilbene Dihydrochloride Stock Solution (1 mg/mL):
-
Due to its limited solubility, initial solubilization in a small amount of hot 0.1M HCl might be necessary before dilution in an appropriate solvent like DMSO or deionized water.[1] This step requires careful optimization.
-
Weigh out 1 mg of 4,4'-Diaminostilbene dihydrochloride and dissolve it in 1 mL of the chosen solvent.
-
Store at -20°C, protected from light.
-
-
Working Staining Solution:
-
Dilute the stock solution in 1X PBS to a final concentration range of 0.1 - 10 µg/mL. The optimal concentration will need to be determined experimentally.
-
II. Cell Culture and Preparation
-
Seed cells on sterile glass coverslips in a petri dish or on chamber slides and culture until they reach the desired confluency.
-
Gently wash the cells twice with 1X PBS.
III. Fixation
-
Add the 4% paraformaldehyde solution to the cells, ensuring the coverslips are fully submerged.
-
Incubate for 15-20 minutes at room temperature.
-
Carefully aspirate the fixation solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
IV. Permeabilization
-
Add the 0.1% Triton X-100 solution to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
V. Blocking
-
Add the 1% BSA blocking solution.
-
Incubate for 30-60 minutes at room temperature. This step helps to reduce non-specific binding of the dye.
VI. Staining
-
Aspirate the blocking solution.
-
Add the 4,4'-Diaminostilbene dihydrochloride working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the staining solution.
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
VII. Mounting
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
Workflow Diagram
Caption: Workflow for fixed-cell staining with 4,4'-Diaminostilbene dihydrochloride.
Imaging and Data Analysis
Based on the fluorescence of other stilbene derivatives, it is recommended to start with the following microscopy settings:
-
Excitation: Stilbene derivatives often excite in the ultraviolet (UV) to violet range. A starting point for excitation would be around 340-360 nm.[2]
-
Emission: The emission is expected in the blue to cyan region, likely between 400-480 nm.[2]
A fluorescence microscope equipped with a DAPI filter set (typically ~358 nm excitation and ~461 nm emission) would be a suitable starting point for imaging.
Experimental Considerations and Optimization
As this is a novel application, the following parameters should be systematically optimized:
-
Dye Concentration: Test a range of concentrations of the 4,4'-Diaminostilbene dihydrochloride working solution (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) to find the optimal balance between signal intensity and background noise.
-
Incubation Time: Vary the staining incubation time (e.g., 15, 30, 60, and 120 minutes) to determine the point of signal saturation without excessive background.
-
Solvent for Stock Solution: The solubility of 4,4'-Diaminostilbene dihydrochloride is a critical factor.[1] Experiment with different solvents for the stock solution, such as DMSO, DMF, or aqueous buffers at different pH values, to ensure complete solubilization and prevent precipitation in the working solution.
-
Fixation and Permeabilization: While paraformaldehyde and Triton X-100 are standard, other fixatives (e.g., methanol) and permeabilization agents (e.g., saponin) may alter the staining pattern and should be tested.
-
Controls: Always include unstained control cells to assess autofluorescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Dye concentration too high. | Decrease the concentration of the working solution. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Incomplete blocking. | Increase blocking time or try a different blocking agent. | |
| Weak or No Signal | Dye concentration too low. | Increase the concentration of the working solution. |
| Incorrect filter set. | Use a spectrophotometer to determine the optimal excitation and emission wavelengths of the dye in a relevant solvent. | |
| Photobleaching. | Minimize exposure to the excitation light and use an anti-fade mounting medium. | |
| Non-specific Staining | Dye aggregation. | Ensure the stock solution is fully dissolved and filter the working solution before use. |
| Hydrophobic interactions. | Include a non-ionic detergent like Tween-20 in the wash buffers. |
Conclusion
4,4'-Diaminostilbene dihydrochloride presents an intriguing possibility as a novel fluorescent stain for fixed-cell imaging. Its chemical properties suggest potential interactions with various cellular components. The protocol and guidelines presented here offer a solid foundation for researchers to explore this potential. Through systematic optimization of the staining parameters, it may be possible to develop a robust and valuable new tool for cellular biology research.
References
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4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
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A novel combined fluorescent probe staining method for circulating tumor cell identification - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
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Design and Analysis of a Novel Fluorescent Cell Stain. (n.d.). Retrieved January 25, 2026, from [Link]
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UV-visible absorption and fluorescence studies of 4,4′-diamino-trans-stilbene and its protonated species. (1996). Journal of the Chemical Society, Faraday Transactions, 92(18), 3347-3352. [Link]
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Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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Photophysical Properties of Donor-Acceptor Stenhouse Adducts and Their Inclusion Complexes with Cyclodextrins and Cucurbit[8]uril - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
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Decay-associated spectra (DAS) calculated by the global... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents. (n.d.).
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Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
4-Dimethylamino-4'-nitrostilbene - OMLC. (n.d.). Retrieved January 25, 2026, from [Link]
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Figure S2 . DAS obtained from fitting the fluorescence data with... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Scheme 1. Synthesis of 1. First, diamino stilbene was treated with base... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Cell staining by novel derivatives of fluorescent rhodamine dyes - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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In vivo localization at the cellular level of stilbene fluorescence induced by Plasmopara viticola in grapevine leaves - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. (n.d.). Retrieved January 25, 2026, from [Link]
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trans-Stilbene - OMLC. (n.d.). Retrieved January 25, 2026, from [Link]
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Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. - Sciforum. (n.d.). Retrieved January 25, 2026, from [Link]
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Practical considerations for fluorescent cell staining and microscopy in cancer cell biology... - YouTube. (n.d.). Retrieved January 25, 2026, from [Link]
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Decay Associated Spectra (DAS). (n.d.). Retrieved January 25, 2026, from [Link]
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Exploring the Potential Biological Activities of Stilbene Derivatives: A Look at Fluorescent Brightener 378's Emerging Roles. (n.d.). Retrieved January 25, 2026, from [Link]
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Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
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4,4'-Diaminostilbene | C14H14N2 | CID 5284646 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Unlocking the Potential of 4,4'-Diaminostilbene Dihydrochloride in Neuroscience: A Guide for Innovative Research
Introduction: The stilbene scaffold, a core structure in numerous biologically active compounds, has garnered significant attention in neuroscience for its neuroprotective, anti-inflammatory, and anti-amyloidogenic properties.[1][2][3][4] While much of the focus has been on hydroxylated derivatives like resveratrol, aminated stilbenes such as 4,4'-Diaminostilbene dihydrochloride (DAS) represent a promising, yet underexplored, frontier. The presence of two primary amine groups offers unique opportunities for chemical modification, making DAS a versatile platform for developing novel research tools and therapeutic leads. This guide provides a comprehensive overview of the hypothesized applications of DAS in neuroscience, complete with detailed protocols to encourage and facilitate its investigation by researchers, scientists, and drug development professionals.
Section 1: The Scientific Rationale - Why 4,4'-Diaminostilbene Dihydrochloride?
The potential of DAS in neuroscience stems from the established bioactivity of the broader stilbene class and the unique chemical properties conferred by its diamino-substitution.
1.1. A Foundation of Neuroprotection: Stilbene derivatives are well-documented for their neuroprotective effects, acting through multiple mechanisms including antioxidant activity, modulation of inflammatory pathways, and interference with protein aggregation.[1][2][3] These compounds can mitigate neuronal damage by scavenging reactive oxygen species (ROS) and reducing the production of pro-inflammatory cytokines.[3] It is hypothesized that the diaminostilbene core of DAS retains these fundamental neuroprotective capabilities.
1.2. The Strategic Advantage of Amino Groups: The two primary amine groups on the DAS molecule are key to its versatility. These functional groups can serve as handles for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. This opens the door to several exciting applications:
-
Targeted Ligand Development: The amino groups can be functionalized to create ligands with high affinity and selectivity for specific neuronal receptors, ion channels, or enzymes.
-
Fluorescent Probe Synthesis: DAS can serve as a scaffold for the development of novel fluorescent probes for neuronal tracing and imaging, analogous to other fluorescent dyes used in neurobiology.[5][6]
-
PET Ligand Precursor: The structure of DAS is amenable to radiolabeling, making it a potential precursor for the synthesis of Positron Emission Tomography (PET) ligands for in vivo imaging of neuroinflammation or specific neurotransmitter systems.[7][8][9]
1.3. Potential Therapeutic Applications in Neurodegenerative Diseases: The ability of stilbenes to interfere with the aggregation of amyloid-beta (Aβ) peptides is a cornerstone of their therapeutic potential in Alzheimer's disease.[1][10][11][12] Furthermore, some stilbene derivatives have shown promise as cholinesterase inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease.[13][14][15][16] It is plausible that derivatives of DAS could be designed to exhibit similar or enhanced anti-amyloid and cholinesterase-inhibiting activities.
Section 2: Hypothesized Applications and Detailed Protocols
This section outlines several potential applications of 4,4'-Diaminostilbene dihydrochloride in neuroscience research, providing detailed, albeit hypothetical, protocols to guide experimentation.
Application 1: A Novel Fluorescent Probe for Neuronal Tracing
Rationale: The stilbene core possesses inherent fluorescent properties. By conjugating DAS with a fluorophore or by modifying its structure to enhance its intrinsic fluorescence, it could be developed into a novel tool for anterograde and retrograde neuronal tracing. The diamino groups provide convenient points for conjugation with various dyes.
Experimental Workflow:
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Application Note: Probing Anion Transport Mechanisms with Stilbene Disulfonates
Introduction: The Critical Role of Anion Transport and its Pharmacological Dissection
Transmembrane anion transport is a fundamental physiological process, governing cellular volume regulation, pH homeostasis, and epithelial fluid secretion. Dysregulation of anion transporters, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻) channels and exchangers, is implicated in numerous human diseases, including cystic fibrosis, inherited forms of deafness, and certain types of cancer. Consequently, the study of these transport proteins is of paramount importance in both basic research and drug development.
A key strategy in elucidating the function and structure of anion transporters is the use of specific pharmacological inhibitors. Among the most classic and widely utilized inhibitors are the stilbene disulfonates. While 4,4'-Diaminostilbene-2,2'-disulfonic acid is a foundational structure, its derivatives, particularly 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and 4-Acetamido-4'-isothiocyanato-2,2'-disulfonic acid (SITS), have become indispensable tools for researchers. These compounds exhibit inhibitory activity against a range of anion transporters, most notably members of the Solute Carrier (SLC) superfamilies SLC4 and SLC26.[1][2][3]
This application note provides a comprehensive guide for researchers on the effective use of stilbene disulfonates to study anion transport. We will delve into the mechanism of action of these inhibitors, present detailed protocols for key experimental assays, and offer insights into data interpretation, thereby providing a robust framework for investigating anion transporter function.
Mechanism of Action: From Reversible Binding to Covalent Inhibition
The inhibitory properties of stilbene disulfonates are conferred by their specific chemical structure. The core stilbene backbone allows the molecule to interact with the target protein, while the negatively charged sulfonate groups are thought to guide the inhibitor to the positively charged anion-binding pocket of the transporter.
The nature of the functional groups at the 4 and 4' positions of the stilbene ring dictates the mode of inhibition:
-
4,4'-Diaminostilbene: The amino groups in this parent compound allow for reversible, competitive inhibition of anion transport.
-
SITS and DIDS: The isothiocyanate (-N=C=S) groups in SITS and DIDS are highly reactive and can form covalent bonds with primary amino groups, such as the ε-amino group of lysine residues within the transporter protein.[4] This covalent modification leads to irreversible inhibition, making these compounds particularly useful for labeling and identifying anion transport proteins. The specific lysine residue targeted by DIDS in the Band 3 protein of red blood cells has been identified, providing valuable structural insights.[4]
It is important to note that in aqueous solutions, DIDS can hydrolyze and multimerize into polythioureas, which can exhibit even greater potency as inhibitors than the parent DIDS molecule.[5] Researchers should be mindful of this property when preparing and using DIDS solutions.
The following diagram illustrates the general mechanism of action for DIDS as an irreversible inhibitor of an anion exchanger.
Caption: Mechanism of irreversible inhibition by DIDS.
Target Proteins
Stilbene disulfonates are known to inhibit a variety of anion transporters. The following table summarizes some of the key protein families and members that are sensitive to these compounds.
| Protein Family | Specific Members | Function | Stilbene Sensitivity | References |
| SLC4 | AE1 (Band 3), AE2, AE3 | Cl⁻/HCO₃⁻ exchange | High (DIDS, SITS) | [2] |
| NBCe1 | Na⁺/HCO₃⁻ cotransport | Moderate | [2] | |
| SLC26 | SLC26A3, SLC26A4, SLC26A6 | Cl⁻/HCO₃⁻, Cl⁻/oxalate exchange | Variable | [1][3] |
| Other | VSOACs | Volume-sensitive organic anion channels | DNDS sensitive | [6] |
Experimental Protocols
The choice of experimental assay depends on the specific research question, the biological system being studied (e.g., isolated cells, vesicles, or tissues), and the properties of the anion transporter of interest. Below are detailed protocols for commonly used methods to assess anion transport and its inhibition by stilbene disulfonates.
Protocol 1: Fluorescence-Based Assay for Cl⁻/H⁺ (OH⁻) Exchange in Liposomes (HPTS Assay)
This assay is suitable for studying electroneutral Cl⁻/H⁺ symport or Cl⁻/OH⁻ antiport in reconstituted proteoliposomes or synthetic vesicles. It utilizes the pH-sensitive fluorescent dye HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid).
Principle: HPTS is trapped inside liposomes. An outwardly directed pH gradient is established. The influx of Cl⁻ is coupled to the influx of H⁺ (or efflux of OH⁻), leading to a decrease in the intra-vesicular pH. This pH change is monitored as a change in HPTS fluorescence.
Workflow Diagram:
Caption: Workflow for the HPTS-based anion transport assay.
Step-by-Step Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a buffer containing HPTS (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4).
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to obtain unilamellar vesicles.
-
Remove extra-vesicular HPTS by size-exclusion chromatography.
-
-
Assay Procedure:
-
Dilute the HPTS-loaded liposomes into an iso-osmotic buffer without Cl⁻ (e.g., containing Na₂SO₄).
-
Establish a pH gradient across the liposome membrane if one does not already exist.
-
Add the stilbene disulfonate inhibitor (e.g., DIDS) or vehicle control to the liposome suspension and incubate for a specified time.
-
Place the cuvette in a fluorometer and record the baseline HPTS fluorescence (ratiometric measurement at two excitation wavelengths with emission at ~510 nm).
-
Initiate anion transport by adding a small volume of a concentrated Cl⁻ salt solution.
-
Continuously record the change in HPTS fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change, which is proportional to the initial rate of Cl⁻ transport.
-
Compare the transport rates in the presence and absence of the inhibitor to determine the percent inhibition.
-
Protocol 2: Red Blood Cell Anion Conductance Measurement using Valinomycin-Induced Volume Change
This method is a classic and robust way to assess anion conductance in erythrocytes.[7]
Principle: The K⁺ ionophore valinomycin is added to a suspension of red blood cells in a high K⁺ medium. This creates a large K⁺ conductance, and the efflux of K⁺ down its concentration gradient leads to hyperpolarization of the cell membrane. This hyperpolarization drives the efflux of Cl⁻ through anion channels. The net loss of KCl and osmotically obliged water causes the cells to shrink, which can be measured as a decrease in cell volume. The rate of cell shrinkage is limited by and therefore proportional to the Cl⁻ conductance.
Step-by-Step Protocol:
-
Cell Preparation:
-
Obtain fresh whole blood and wash the red blood cells (RBCs) several times in an isotonic saline solution (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4) by centrifugation and resuspension.
-
Resuspend the washed RBCs to a final hematocrit of ~2% in a high K⁺ flux medium (e.g., 169 mM KCl, 1 mM NaCl, 5 mM HEPES, pH 7.4).[7]
-
-
Inhibition:
-
For inhibitor studies, pre-incubate a sample of the RBC suspension with the desired concentration of the stilbene disulfonate (e.g., 10 µM DIDS) for 30 minutes at room temperature.[7]
-
-
Assay Procedure:
-
Equilibrate the RBC suspension at the desired temperature (e.g., 23°C) in a shaking water bath.[7]
-
Initiate the assay by adding valinomycin (1-3 µM) to the cell suspension.[7]
-
At various time points, take aliquots of the suspension and measure the mean cell volume (MCV) using a cell counter or by monitoring light scattering at 90 degrees.[7]
-
-
Data Analysis:
-
Plot the change in MCV over time.
-
The initial rate of volume change reflects the anion conductance.
-
Compare the rates between control and inhibitor-treated cells to quantify the effect of the stilbene disulfonate.
-
Protocol 3: Electrophysiological Measurement of Anion Channel Activity in an Ussing Chamber
This technique is ideal for studying transepithelial anion transport across a monolayer of cultured epithelial cells.
Principle: A monolayer of cells is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport across the epithelium, is measured. Changes in Isc upon addition of ion channel activators and inhibitors can be used to dissect the contributions of specific transporters.
Workflow Diagram:
Caption: Ussing chamber electrophysiology workflow for studying anion transport.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable epithelial cell line (e.g., T84, FRT) on permeable filter supports until a confluent monolayer with high transepithelial resistance is formed.
-
-
Ussing Chamber Setup:
-
Mount the filter support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) physiological saline solution.
-
Use Ag/AgCl electrodes connected to a voltage-clamp amplifier to measure the transepithelial potential and pass current.[8]
-
-
Assay Procedure:
-
Allow the system to equilibrate and record the stable baseline Isc.
-
To study Cl⁻ secretion, create a Cl⁻ gradient by replacing the apical Cl⁻ with an impermeant anion like gluconate.
-
Stimulate Cl⁻ secretion by adding an agonist such as forskolin (to increase intracellular cAMP) to the basolateral side. This will typically cause an increase in Isc.
-
Once a stable stimulated Isc is achieved, add the stilbene disulfonate inhibitor (e.g., SITS) to either the apical or basolateral chamber to determine the sidedness of its action.[9]
-
Record the resulting change in Isc.
-
-
Data Analysis:
-
The magnitude of the decrease in Isc upon addition of the inhibitor reflects the portion of the current carried by the stilbene-sensitive transporter.
-
Express the inhibitory effect as a percentage of the stimulated current.
-
Data Interpretation and Considerations
-
Specificity: While stilbene disulfonates are classic anion transport inhibitors, they are not entirely specific and may affect other cellular processes at high concentrations. It is crucial to perform dose-response experiments to determine the optimal inhibitor concentration and to use multiple, structurally unrelated inhibitors to confirm the involvement of a specific transporter.
-
Reversibility: Distinguish between the reversible effects of compounds like 4,4'-diaminostilbene and the irreversible effects of DIDS and SITS. For irreversible inhibitors, the duration of pre-incubation can be a critical parameter.
-
Albumin Binding: In experiments using whole blood or plasma, be aware that DIDS can bind to albumin, which can reduce its effective concentration.[10]
-
Photoreactivity: Stilbene compounds can undergo photoisomerization, which may alter their activity.[11] It is advisable to handle these compounds in low-light conditions.
Conclusion
4,4'-Diaminostilbene dihydrochloride and its more reactive derivatives, DIDS and SITS, remain powerful and valuable tools for the study of anion transport. By understanding their mechanisms of action and employing well-controlled experimental protocols such as those outlined in this application note, researchers can effectively dissect the roles of various anion transporters in health and disease. The combination of these pharmacological tools with genetic and biophysical approaches will continue to advance our understanding of this fundamental area of cell physiology.
References
- Photomodulation of Transmembrane Transport and Potential by Stiff-Stilbene Based Bis(thio)ureas. Journal of the American Chemical Society.
- The amino acid conjugate formed by the interaction of the anion transport inhibitor 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes. PubMed.
- The SLC26 Gene Family of Anion Transporters and Channels. PMC - NIH.
- The SLC4 Family of Bicarbonate (HCO3−) Transporters. PMC - PubMed Central - NIH.
- Reduced DIDS-sensitive chloride conductance in Ae1-/- mouse erythrocytes. PMC.
- The anion channel blocker, 4,4'-dinitrostilbene-2,2'-disulfonic acid prevents neuronal death and excitatory amino acid release during glycolysis inhibition in the hippocampus in vivo. PubMed.
- Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH.
- A novel DIDS-sensitive, anion-dependent Mg(2+) efflux pathway in rat ventricular myocytes. Biochem Biophys Res Commun.
- New Light on the “Old” Chloride Channel Blocker DIDS. ACS Chemical Biology.
- The SLC26 gene family of anion transporters and channels. PubMed - NIH.
- Effects of 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) and chlorpromazine on NO3- transport via anion exchanger in erythrocytes: inertness of DIDS in whole blood. PubMed.
- The effects of a disulphonic stilbene on chloride and bicarbonate transport in the turtle bladder. PubMed.
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- 4. The amino acid conjugate formed by the interaction of the anion transport inhibitor 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Effects of 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) and chlorpromazine on NO3- transport via anion exchanger in erythrocytes: inertness of DIDS in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Covalent Labeling of Proteins with 4,4'-Diaminostilbene Dihydrochloride Derivatives
Introduction: Unveiling Protein Interactions with Photoreactive Stilbene Derivatives
In the intricate landscape of cellular biology and drug discovery, understanding the dynamic interactions of proteins is paramount. Covalent labeling, a powerful technique to forge stable bonds between a probe and its target protein, offers a unique window into these interactions. This guide provides a comprehensive overview and detailed protocols for the covalent labeling of proteins using derivatives of 4,4'-Diaminostilbene dihydrochloride, specifically focusing on a photo-activated strategy.
The core principle involves the chemical modification of the diamino stilbene scaffold to introduce photoreactive moieties. Upon activation with ultraviolet (UV) light, these derivatives generate highly reactive intermediates that can covalently bind to a broad range of amino acid residues in close proximity. This approach is particularly valuable for capturing transient or weak interactions that are often missed by traditional biochemical methods. The inherent fluorescence of the stilbene core can also serve as a reporter for downstream detection and analysis.[1]
This document is intended for researchers, scientists, and drug development professionals seeking to employ this advanced labeling technique. We will delve into the underlying chemical principles, provide step-by-step protocols for probe synthesis and protein labeling, and discuss the critical aspects of data analysis and experimental validation.
The Chemistry of Photo-Induced Covalent Labeling
The journey from the stable 4,4'-diaminostilbene dihydrochloride to a potent protein labeling reagent involves a key chemical transformation: the conversion of the primary amino groups into photoreactive aryl azides. This results in the formation of 4,4'-diazido-2,2'-stilbenedisulfonic acid, a water-soluble and stable compound in the dark, yet a powerful crosslinking agent upon UV irradiation.[2][3]
Mechanism of Action:
The covalent labeling process is initiated by exposing the 4,4'-diazido-2,2'-stilbenedisulfonic acid probe to UV light, typically in the range of 260-365 nm.[4] This photoactivation step leads to the generation of a highly reactive nitrene intermediate through the loss of nitrogen gas. The electrophilic nitrene can then readily react with and insert into various chemical bonds present in amino acid side chains, including C-H, N-H, and O-H bonds, forming a stable covalent adduct.[5]
Caption: Overall workflow for protein labeling with 4,4'-diazidostilbene derivatives.
Downstream Analysis of Labeled Proteins
SDS-PAGE and Fluorescence Imaging
The inherent fluorescence of the diaminostilbene core provides a convenient method for the initial detection of labeled proteins. [1]
-
Separate the labeled protein sample by SDS-PAGE.
-
Visualize the gel using a fluorescence imager with appropriate excitation and emission filters. The formation of a new fluorescent band at the expected molecular weight of the protein confirms successful labeling.
Mass Spectrometry for Site Identification
Mass spectrometry is the gold standard for identifying the precise location of the covalent modification.
-
Proteolytic Digestion: The labeled protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). [6][7]* Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the covalent adduction of the stilbene derivative will pinpoint the labeled peptide. Further analysis of the fragmentation pattern can often identify the specific modified amino acid residue. [8]
Data Presentation: Quantitative Parameters
| Parameter | Recommended Range/Value | Rationale |
| Labeling Reagent Concentration | 10-100 µM | A molar excess over the protein is typically required to ensure efficient labeling. The optimal concentration should be determined empirically. |
| Protein Concentration | 1-10 µM | The concentration should be high enough for detection but low enough to avoid aggregation. |
| UV Wavelength | 260-365 nm | The choice of wavelength depends on the specific absorbance maximum of the aryl azide derivative and the desire to minimize protein damage. [4] |
| UV Irradiation Time | 5-15 minutes | Shorter times are preferred to minimize potential photodamage to the protein. The optimal time should be determined by a time-course experiment. [9] |
| Reaction Buffer | PBS, HEPES (pH 7.0-8.0) | The pH should be within the physiological range to maintain protein stability. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete for the reactive nitrene. |
| Temperature | 0-4°C (on ice) | Performing the reaction on ice helps to maintain protein stability and control the reaction rate. |
Troubleshooting and Expert Insights
-
Low Labeling Efficiency: Increase the concentration of the labeling reagent, optimize the UV irradiation time and intensity, or check the buffer composition for interfering substances.
-
Protein Aggregation: Reduce the protein concentration, decrease the UV irradiation time, or add a mild non-ionic detergent.
-
Non-specific Labeling: Perform competition experiments to confirm specific binding. Optimize the concentration of the labeling reagent to the lowest effective level. [10]* Probe Instability: Prepare fresh stock solutions of the photoreactive probe and protect them from light at all times.
Conclusion
Covalent labeling of proteins with photoreactive derivatives of 4,4'-diaminostilbene offers a robust and versatile method for elucidating protein interactions. The ability to initiate the labeling reaction with spatiotemporal control using UV light, coupled with the potential for fluorescent detection and precise mass spectrometric identification of modification sites, makes this a valuable tool for chemical biology and drug discovery. By following the detailed protocols and considering the critical experimental parameters outlined in this guide, researchers can confidently apply this technique to their specific biological questions.
References
-
SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Sciforum. Available at: [Link].
-
Dormán, G., & Prestwich, G. D. (2000). Photoaffinity labeling in target- and binding-site identification. Trends in biotechnology, 18(2), 64–77. Available at: [Link].
-
Gau, B., Garlick, K. A., & Loo, R. R. (2010). Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 767–779. Available at: [Link].
- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. Google Patents.
-
Wu, H., Zhang, D., & Chen, P. R. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 1(2), 100089. Available at: [Link].
-
Photoaffinity Labelling. Domainex. Available at: [Link].
-
Abramovitch, R. A., & Kyba, E. P. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(24), 3796-3802. Available at: [Link].
-
DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. OECD SIDS. Available at: [Link].
-
Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1. (2010). Photochemistry and photobiology, 86(3), 564–573. Available at: [Link].
-
Wu, H., Zhang, D., & Chen, P. R. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 1(2), 100089. Available at: [Link].
-
Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. (2010). Journal of the American Society for Mass Spectrometry, 21(5), 767–779. Available at: [Link].
-
In vitro protein labeling via aryl azides photolysis. (a) The aryl... ResearchGate. Available at: [Link].
-
Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. (2015). ACS chemical biology, 10(12), 2829–2835. Available at: [Link].
-
Visible-light-induced protein labeling in live cells with aryl azides. (2023). Chemical Communications, 59(13), 1735–1748. Available at: [Link].
-
Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. (2022). Digital.CSIC. Available at: [Link].
-
Photoaffinity labelling displacement assay using multiple recombinant protein domains. (2023). The Biochemical journal, 480(15), 1183–1197. Available at: [Link].
-
Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics. (2019). Nature protocols, 14(7), 1985–2007. Available at: [Link].
-
Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. PrepChem.com. Available at: [Link].
-
The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based... ResearchGate. Available at: [Link].
-
Identification of cross-linked peptides from large sequence databases. (2010). Molecular & cellular proteomics : MCP, 9(12), 2774–2783. Available at: [Link].
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2020). International journal of molecular sciences, 21(11), 3959. Available at: [Link].
-
Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. (2020). STAR protocols, 1(2), 100089. Available at: [Link].
-
Protein Cross-Linking. G-Biosciences. Available at: [Link].
-
4,4′-Diamino-2,2′-stilbenedisulfonic acid. Wikipedia. Available at: [Link].
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Flow cytometry applications of 4,4'-Diaminostilbene dihydrochloride
Advanced Flow Cytometry Applications: A Technical Guide
A Senior Application Scientist's Guide to Cellular Analysis
Editor's Note on 4,4'-Diaminostilbene dihydrochloride
As a Senior Application Scientist, my primary commitment is to scientific integrity and providing field-proven insights. Your query regarding the flow cytometry applications of 4,4'-Diaminostilbene dihydrochloride is scientifically intriguing. This compound belongs to the stilbene family, known for its fluorescent properties and diverse biological activities.[1] However, after a comprehensive review of current scientific literature and application databases, it is important to state that 4,4'-Diaminostilbene dihydrochloride is not an established or documented fluorescent probe for flow cytometry applications.
While related stilbene derivatives, such as 4,4'-Diisothiocyanatostilbene-2,2'-disulfonate (DIDS), are widely used as inhibitors of anion exchange channels and have been studied in the context of apoptosis, their mechanism is inhibitory rather than direct fluorescent reporting of cellular states in flow cytometry.[2] The isothiocyanate groups in DIDS are crucial for its biological activity, which are absent in 4,4'-Diaminostilbene dihydrochloride.[2]
Therefore, to provide a scientifically robust and immediately applicable guide for researchers, this document will focus on the core applications you are likely pursuing—apoptosis and cell viability analysis —using gold-standard, validated flow cytometry reagents and protocols. This approach ensures that the methodologies presented are reliable, reproducible, and grounded in established scientific principles.
We will explore the causality behind experimental choices, provide self-validating protocols, and offer in-depth technical guidance to empower your research in cellular analysis.
Section 1: Foundational Principles of Apoptosis and Viability Analysis by Flow Cytometry
Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population.[3][4] When assessing cellular health, it is crucial to distinguish between three key populations: healthy, apoptotic (undergoing programmed cell death), and necrotic (dead) cells. Dead cells can non-specifically bind antibodies and exhibit autofluorescence, leading to false positive results.[5] Therefore, their exclusion is a critical first step in any flow cytometry experiment.[5][6]
The Hallmarks of Apoptosis
Apoptosis is a controlled, multi-step process.[4][7] Flow cytometry assays are designed to detect specific events along this pathway:
-
Membrane Asymmetry Loss: In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, flips to the outer leaflet.[7]
-
Caspase Activation: A cascade of cysteine-aspartic proteases (caspases) is activated, executing the cell death program.
-
Mitochondrial Potential Collapse: The mitochondrial transmembrane potential (ΔΨm) dissipates, a key event in the intrinsic apoptotic pathway.[8]
-
DNA Fragmentation: In late-stage apoptosis, endonucleases cleave genomic DNA into characteristic fragments.[4]
Distinguishing Apoptosis from Necrosis
While apoptosis is a programmed process, necrosis is typically a result of acute injury and involves the loss of plasma membrane integrity. This fundamental difference is exploited by viability dyes, which are cell-impermeant and can only enter cells with compromised membranes.[6]
Diagram 1: Key Cellular States in Apoptosis. This diagram illustrates the changes in plasma membrane integrity and phosphatidylserine (PS) exposure during the progression from a healthy to a late apoptotic/necrotic state.
Section 2: Application Note - Quantifying Apoptosis with Annexin V and a Viability Dye
This is the most common and robust method for identifying apoptotic cells.[7] It uses a dual-staining approach to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.
Principle of the Assay
-
Annexin V: A calcium-dependent protein that has a high affinity for phosphatidylserine (PS).[7] When conjugated to a fluorophore (e.g., FITC, PE, APC), it specifically labels apoptotic cells.
-
Viability Dye (e.g., Propidium Iodide - PI, 7-AAD): A fluorescent intercalating agent that is excluded by live cells with intact membranes.[6][9] It enters late apoptotic and necrotic cells where the membrane is compromised, binding to DNA and fluorescing brightly.
Experimental Workflow
Diagram 2: Annexin V / PI Staining Workflow. A streamlined workflow for the dual-staining of cells to assess apoptosis and viability.
Data Interpretation
The dual staining allows for the clear separation of cell populations on a bivariate dot plot:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
|---|---|---|---|
| Lower Left (Q3) | Negative | Negative | Healthy Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells (Debris) |
Section 3: Protocol - Apoptosis Detection using Annexin V-FITC and Propidium Iodide
This protocol is designed for adherent or suspension cells and provides a reliable method for quantifying apoptosis.
Materials
-
Reagents:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL)
-
1X Annexin V Binding Buffer (typically contains CaCl₂)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
-
Equipment:
-
Flow cytometer with 488 nm laser excitation
-
Centrifuge
-
Micropipettes
-
12x75 mm flow cytometry tubes
-
Step-by-Step Protocol
-
Cell Preparation:
-
Induce apoptosis in your cells using the desired method. Include both positive and negative control samples.
-
For adherent cells, gently detach using a non-enzymatic method or Trypsin/EDTA. Collect cells and centrifuge at 300 x g for 5 minutes.[10]
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. This step is crucial to remove any interfering media components.
-
After the final wash, carefully aspirate all PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS.
-
Add 5 µL of Annexin V-FITC conjugate.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature (20-25°C) in the dark. The incubation time is a critical parameter; prolonged incubation can lead to artifacts.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on the flow cytometer immediately (within 1 hour). Delays can result in the loss of signal and changes in cell populations.
-
Instrument Setup
-
Excitation: 488 nm laser
-
Emission Filters:
-
FITC (Annexin V): ~530/30 nm (typically FL1 channel)
-
PI: >670 nm (typically FL3 or FL4 channel)
-
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap between the fluorophores. This is a non-negotiable step for accurate data.
Section 4: Application Note - Assessing Cell Viability with Membrane Integrity Dyes
For experiments where the primary goal is simply to exclude dead cells from analysis, a single viability dye is sufficient. This is a mandatory quality control step in applications like immunophenotyping or cell cycle analysis.
Principle of the Assay
Cell-impermeant DNA binding dyes like Propidium Iodide (PI), 7-AAD, or DAPI are used.[5][11] They are excluded from live cells but readily enter dead cells with compromised membranes, intercalate with DNA, and produce a strong fluorescent signal.[6][9]
Choosing a Viability Dye
The choice of dye depends on the laser lines available on your cytometer and the other fluorophores in your panel.
| Dye | Excitation (nm) | Emission (nm) | Key Considerations |
|---|---|---|---|
| Propidium Iodide (PI) | 488 | 617 | Broad emission, may require significant compensation with PE-tandem dyes.[11] |
| 7-AAD | 488 | 647 | Less spectral overlap with FITC and PE than PI.[11] |
| DAPI | 358 (UV) / 405 (Violet) | 461 | Ideal for panels using the 488 nm laser for primary markers.[11] |
| Fixable Viability Dyes | Various | Various | Amine-reactive dyes that covalently bind to proteins. Essential for protocols involving fixation and permeabilization.[9] |
Section 5: Protocol - Simple Cell Viability Assessment using Propidium Iodide
This protocol provides a quick and effective way to identify and gate out dead cells.
Materials
-
Reagents:
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL)
-
Phosphate-Buffered Saline (PBS) or a suitable flow cytometry staining buffer.[12]
-
-
Equipment:
-
Flow cytometer with 488 nm laser
-
Centrifuge, micropipettes, flow cytometry tubes
-
Step-by-Step Protocol
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in cold PBS or staining buffer.[12]
-
-
Staining:
-
Just prior to analysis (2-5 minutes beforehand), add PI to a final concentration of 1-2 µg/mL.
-
Do not wash the cells after adding PI, as the dye is non-covalent and will diffuse out if removed from the buffer.[9]
-
-
Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the PI-negative population (live cells) for further analysis of other markers.
-
Diagram 3: Viability Gating Strategy. A logical gating sequence to first identify cells based on light scatter and then select the live (PI-negative) population for downstream analysis.
References
-
Flow cytometry-based apoptosis detection. Wlodkowic, D., et al. (2011). Methods in Molecular Biology. [Link]
-
DDS, 4,4′-diaminodiphenylsulfone, extends organismic lifespan. Kim, H. N., et al. (2016). Oncotarget. [Link]
-
Recent Advances on Multi-Parameter Flow Cytometry to Characterize Antimicrobial Treatments. Ou, M., et al. (2016). Frontiers in Microbiology. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
-
4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176. PubChem. [Link]
-
Expansion of Fluorophores for Spectral Flow Cytometry. FluoroFinder. [Link]
-
Flow Cytometry Modernizes Apoptosis Assays. Biocompare. (2019). [Link]
-
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates. Cayo, A., et al. (2015). Cell Death Discovery. [Link]
-
Blockers, Buffers, and Beyond: Supplementary Reagents for Flow Cytometry. FluoroFinder. [Link]
-
4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water. Grabner, G., et al. (2002). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Multi-Parameter Flow Cytometry to Characterize Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Flow Cytometry Protocol [sigmaaldrich.com]
- 11. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 12. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for the Synthesis of Optical Brighteners Using 4,4'-Diaminostilbene Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of stilbene-based optical brighteners, also known as fluorescent whitening agents (FWAs). A critical examination of the primary precursors reveals that while 4,4'-Diaminostilbene dihydrochloride is a foundational stilbene structure, the industry standard and scientifically prevalent starting material for water-soluble brighteners is 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). This document elucidates the rationale behind this choice, detailing the synthesis of DAS and its subsequent conversion into highly fluorescent triazinyl derivatives. The protocols herein are designed for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical principles and practical, field-tested methodologies.
Introduction: The Chemistry of "Whiteness"
Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) through fluorescence.[1] This phenomenon masks the inherent yellow or off-white cast of many materials, resulting in a perceived "whiter-than-white" appearance.[2] The stilbene backbone, a core structural motif in many commercially significant optical brighteners, provides the necessary conjugated system for this fluorescence. These compounds are widely used as additives in detergents, textiles, paper, and plastics.[3]
Precursor Selection: 4,4'-Diaminostilbene Dihydrochloride vs. 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS)
The user's query specified 4,4'-Diaminostilbene dihydrochloride. However, the vast majority of commercial and academic literature points to the use of its sulfonated derivative, 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), as the primary building block for optical brighteners used in aqueous applications like laundry detergents and papermaking.[4][5]
Causality behind Precursor Choice:
-
Solubility: The two sulfonic acid (-SO₃H) groups in DAS render the molecule and its subsequent derivatives highly water-soluble. This is a critical property for applications in aqueous media. 4,4'-Diaminostilbene dihydrochloride, lacking these polar groups, has very limited water solubility.
-
Substantivity: The sulfonic acid groups also enhance the affinity of the brightener molecule for substrates like cellulose (in cotton and paper), allowing for effective deposition and retention on the material's surface.
Synthesis Pathway Clarification:
The industrial synthesis of DAS does not typically proceed via the sulfonation of 4,4'-Diaminostilbene. Instead, the sulfonic acid groups are introduced at an earlier stage. The common route involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid.[5][6] This precursor is synthesized by the oxidative coupling of 4-nitrotoluene-2-sulfonic acid.
Synthesis of the Key Intermediate: 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS)
While 4,4'-Diaminostilbene dihydrochloride is not the direct precursor for the most common optical brighteners, understanding the synthesis of the key intermediate, DAS, is crucial. The primary industrial method is the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid.
Protocol 1: Catalytic Hydrogenation for DAS Synthesis
This protocol outlines the catalytic hydrogenation of 4,4'-dinitro-2,2'-stilbenedisulfonic acid to yield DAS.[7]
Materials:
-
4,4'-dinitro-2,2'-stilbenedisulfonic acid
-
Platinum or Palladium on carbon catalyst (Pt/C or Pd/C)
-
Hydrogen gas
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for precipitation)
Procedure:
-
An aqueous solution of 4,4'-dinitro-2,2'-stilbenedisulfonic acid (e.g., 20% w/v) is prepared.
-
The pH of the solution is adjusted to between 5.6 and 7.0 using a dilute solution of sodium hydroxide.
-
The solution is heated to a temperature range of 70-90°C.
-
In a separate reaction vessel, a suspension of the Pt/C or Pd/C catalyst in water is prepared.
-
The heated solution of the dinitro compound is added slowly to the catalyst suspension with vigorous agitation.
-
Simultaneously, hydrogen gas is bubbled through the reaction mixture at atmospheric pressure. The rate of addition of the dinitro compound should be controlled to ensure it is hydrogenated as it is added.
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration.
-
The resulting filtrate, containing the disodium salt of DAS, can be used directly or the free acid can be precipitated by acidification with hydrochloric acid.[7]
Synthesis of Triazinyl-Stilbene Optical Brighteners from DAS
The most common and versatile class of stilbene-based optical brighteners are the 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonic acid derivatives. Their synthesis is a multi-step process involving the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring is temperature and pH-dependent, allowing for controlled, stepwise reactions.[8]
Reaction Mechanism Overview
The synthesis involves a three-step nucleophilic aromatic substitution reaction. The amino groups of DAS act as nucleophiles, attacking the electrophilic carbon atoms of the cyanuric chloride's triazine ring. Each subsequent substitution requires more forcing conditions (higher temperature) due to the deactivating effect of the electron-donating amino groups already attached to the ring.
Caption: General workflow for the synthesis of triazinyl-stilbene optical brighteners.
Protocol 2: General Synthesis of a Diaminostilbene-Triazine Derivative
This protocol describes a typical three-step condensation reaction to produce a common type of optical brightener.
Materials:
-
4,4'-diaminostilbene-2,2'-disulfonic acid (DAS)
-
Cyanuric chloride
-
Aniline
-
Diethanolamine
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for pH control
-
Ice
-
Water
-
Acetone
Procedure:
Step 1: First Condensation (Formation of the Dichlorotriazinyl Intermediate)
-
A suspension of cyanuric chloride (2 moles) is prepared in ice-water.
-
A neutralized aqueous solution of DAS (1 mole) is added slowly to the cyanuric chloride suspension, maintaining the temperature between 0-5°C.
-
The pH of the reaction mixture is maintained between 4.5 and 5.0 by the controlled addition of a sodium carbonate solution.
-
The reaction is stirred at this temperature and pH for 2-4 hours until the primary amino group of DAS is no longer detectable.
Step 2: Second Condensation (Introduction of the First Substituent)
-
To the reaction mixture from Step 1, aniline (2 moles) is added.
-
The temperature is raised to 30-50°C.
-
The pH is adjusted to and maintained at 6.0-7.0 with sodium carbonate or sodium hydroxide solution.
-
The reaction is stirred for another 2-4 hours until completion.
Step 3: Third Condensation (Introduction of the Second Substituent)
-
Diethanolamine (2 moles) is added to the mixture from Step 2.
-
The temperature is increased to 80-100°C.
-
The pH is raised to 8.0-9.0 and maintained for 4-6 hours until the reaction is complete.
-
The final product solution can be used directly or the brightener can be isolated by salting out or spray drying.
Data Presentation: Properties of Stilbene-Based Optical Brighteners
The optical properties of these compounds are paramount to their function. The specific substituents on the triazine rings can fine-tune the absorption and emission characteristics.
| Precursor/Intermediate | Typical λmax (Absorption) | Typical λmax (Emission) | Reported Yields | Reference |
| 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) | ~348 nm | - | >90% (from dinitro) | [7] |
| DAS-Triazine Derivative (Aniline/Morpholine) | 350-390 nm | 425-450 nm | ~87% | [9][10] |
| DAS-Triazine Derivative (Diethanolamine) | ~360 nm | ~435 nm | High | [11] |
| DAS-Triazine Derivative (Trityl Aniline) | ~350 nm | ~450 nm | High | [1] |
Note: Exact absorption and emission maxima are solvent and pH-dependent.
Visualization of the Core Chemical Structures
Caption: Key molecular structures in optical brightener synthesis.
Safety and Handling
4,4'-Diaminostilbene Dihydrochloride:
-
Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]
-
First Aid: In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical attention.[2]
4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS):
-
Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed or in contact with skin.
-
Precautions: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment.[9]
-
Handling: As this compound is used in industrial settings, exposure is often minimized through closed systems. When handling the powder, appropriate respiratory protection should be used.[9]
Cyanuric Chloride:
-
Hazards: Highly toxic and corrosive. Reacts with water to release hydrochloric acid.
-
Precautions: Must be handled in a fume hood with extreme care. Avoid contact with moisture. Wear chemical-resistant gloves and full-face protection.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek urgent medical attention.
General Laboratory Practice: All synthesis steps should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for each specific chemical before use.[2]
Conclusion
The synthesis of stilbene-based optical brighteners is a well-established and industrially significant process. The key to producing effective and commercially viable brighteners for aqueous systems lies in the use of the sulfonated precursor, 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), due to its enhanced water solubility and substantivity. The multi-step condensation reaction with cyanuric chloride offers a versatile platform for creating a wide array of brighteners with tailored properties. The protocols and data presented in this guide provide a robust foundation for researchers and scientists to explore and develop novel fluorescent whitening agents.
References
- EP2933253A1 - Stilbene optical brighteners - Google P
- US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google P
-
4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. [Link]
-
Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. - Sciforum. [Link]
-
(PDF) Novel Stilbene-triazine Symmetrical Optical Brighteners: Synthesis and Applications. [Link]
- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google P
-
The synthesis and properties of triazine-stilbene fluorescent brighteners containing the phenolic antioxidant - ResearchGate. [Link]
-
TR-412: 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CASRN 7336-20-1) in F344 Rats and B6C3F1Mice (Feed Stud - National Toxicology Program. [Link]
-
A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. [Link]
-
DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. [Link]
-
Synthesis of a Fluorophore with Improved Optical Brightness - PMC - NIH. [Link]
-
SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE - LOCKSS. [Link]
- EP2933253A1 - Stilbene optical brighteners - Google P
-
Study on the synthesis techniques of optical brighteners: A Review. [Link]
- CH293614A - Process for the preparation of a derivative of 4,4'-diamino-stilbene-disulfonic acid - Google P
-
Exploring Optical Brightening Agents - STPP Group. [Link]
-
GREEN APPROACH FOR SYNTHESIS OF OPTICAL BRIGHTENING AGENTS AND THEIR APPLICATION IN WET END OF PAPERMAKING - IPPTA. [Link]
-
How to make optical brightener - Raytop Chemical. [Link]
-
Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. [Link]
-
DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. [Link]
-
Amine Derivatives of Cyanuric Chloride II. Amino Esters - ResearchGate. [Link]
- EP1123929B1 - 4,4'-Diaminostilbene-2,2'-disulfonic acid derivatives - Google P
-
Safety Data Sheet: 1,4-Diaminobutane dihydrochloride - Carl ROTH. [Link]
Sources
- 1. omlc.org [omlc.org]
- 2. Spectroscopy of FWAs [sas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 5. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 8. biocompare.com [biocompare.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve 4,4'-Diaminostilbene dihydrochloride for experiments
Welcome to the Technical Support Center for 4,4'-Diaminostilbene Dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice for the successful dissolution and handling of this compound in your research. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4,4'-Diaminostilbene Dihydrochloride?
Understanding the fundamental properties of a compound is the first step to successful experimentation. 4,4'-Diaminostilbene dihydrochloride is the salt form of 4,4'-diaminostilbene, which enhances its solubility in aqueous solutions compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 54760-75-7 | [1][2] |
| Molecular Formula | C₁₄H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 283.20 g/mol | [1][2] |
| Appearance | White to Yellow to Orange powder/crystal | [3][4] |
| Melting Point | >300 °C (decomposes) | [3][4][5] |
It is important to note that as a dihydrochloride salt, the amino groups on the stilbene backbone are protonated. This characteristic is central to its solubility behavior.
Q2: What is the recommended solvent for dissolving 4,4'-Diaminostilbene Dihydrochloride?
The choice of solvent is critical and depends on the requirements of your downstream application.
-
Aqueous Solutions: For many biological applications, aqueous buffers are preferred. However, 4,4'-Diaminostilbene Dihydrochloride has limited solubility in neutral water. It is soluble in acidic aqueous solutions. A recommended starting point is hot 0.1M Hydrochloric Acid (HCl) .[3][4] The low pH ensures that the amino groups remain protonated, preventing precipitation of the less soluble free base. Heating will likely be required to achieve complete dissolution.
-
Organic Solvents: For applications where an organic solvent is permissible, high-polarity aprotic solvents are likely to be effective. While specific data for this compound is limited, based on general principles of chemical solubility, the following are recommended for exploration:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
DMSO and DMF are powerful solvents for a wide range of organic molecules.[6] It is crucial to be aware of the potential effects of these solvents on your experimental system, especially in cell-based assays where solvent concentrations should typically be kept below 0.5%.
-
Q3: How do I prepare a stock solution of 4,4'-Diaminostilbene Dihydrochloride?
A systematic approach is essential for preparing a consistent and fully dissolved stock solution. The following protocol is a recommended starting point.
Protocol 1: Preparation of an Aqueous Stock Solution in 0.1M HCl
-
Pre-warm the Solvent: Gently heat the desired volume of 0.1M HCl to approximately 50-60°C. Do not boil.
-
Weigh the Compound: Accurately weigh the required amount of 4,4'-Diaminostilbene Dihydrochloride powder.
-
Initial Dissolution: Add the powder to the pre-warmed 0.1M HCl with continuous stirring. A magnetic stirrer is recommended.
-
Aid Dissolution: If the compound does not fully dissolve, continue to stir and gently heat the solution. Sonication in a water bath can also be used to break up any aggregates and accelerate dissolution.
-
Cool to Room Temperature: Once fully dissolved, allow the solution to cool to room temperature. Observe for any signs of precipitation.
-
Sterile Filtration: If for use in a sterile application, filter the solution through a 0.22 µm filter that is compatible with acidic solutions.
-
Storage: Store the stock solution in a tightly sealed container, protected from light.
Protocol 2: Preparation of an Organic Stock Solution in DMSO or DMF
-
Weigh the Compound: Accurately weigh the required amount of 4,4'-Diaminostilbene Dihydrochloride powder.
-
Add Solvent: Add the desired volume of DMSO or DMF to the powder.
-
Promote Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) may be applied if necessary, but be cautious as this can increase the reactivity of the solvent.
-
Storage: Store the stock solution at the recommended temperature in a tightly sealed vial, preferably with a desiccant, as DMSO is hygroscopic.
Troubleshooting Guide
Problem 1: The compound won't dissolve completely in my chosen solvent.
-
Causality: Incomplete dissolution can be due to insufficient solvent volume, an inappropriate solvent, or the need for energy input (heating or sonication). For aqueous solutions, the pH may be too high, causing the less soluble free base to form.
-
Solutions:
-
Increase Solvent Volume: You may be attempting to make a solution that is above the compound's solubility limit. Try preparing a more dilute solution.
-
Apply Heat: Gently warm the solution while stirring. For aqueous solutions, heating to 50-60°C is often effective.
-
Sonication: Use a bath sonicator to break up particles and enhance dissolution.
-
Check pH (Aqueous Solutions): If using an aqueous solvent other than dilute acid, measure the pH. If it is near or above neutral, the solubility will be significantly lower. Consider using a buffer with a lower pH or adding a small amount of HCl.
-
Switch Solvents: If the compound remains insoluble, you may need to switch to a different solvent system, such as DMSO or DMF.
-
Problem 2: The compound dissolves but then precipitates out of solution.
-
Causality: This is a common issue when a solution is prepared at an elevated temperature and then cooled, indicating that the concentration is above the solubility limit at the lower temperature (supersaturation). It can also occur if the pH of an aqueous solution changes.
-
Solutions:
-
Prepare a More Dilute Solution: The most straightforward solution is to prepare a stock solution at a lower concentration that remains stable at room temperature or your storage temperature.
-
Maintain a Low pH: For aqueous solutions, ensure the pH remains acidic to keep the compound in its more soluble protonated form.
-
Co-solvent System: In some cases, a mixture of solvents can improve solubility and stability. For example, a small percentage of an organic solvent like ethanol could be added to an aqueous solution, but compatibility with your experiment must be verified.
-
Problem 3: The solution has an unexpected color or changes color over time.
-
Causality: The solid itself can range from white to orange.[3][4] A colored solution, particularly a yellow to orange hue, may be normal. However, a change in color over time, especially darkening, could indicate degradation of the compound. Stilbene derivatives can be susceptible to oxidation or isomerization, particularly when exposed to light.
-
Solutions:
-
Protect from Light: Prepare and store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[7]
-
Store at a Lower Temperature: Degradation reactions are typically slower at lower temperatures. Store stock solutions at 4°C or -20°C.
-
Prepare Fresh Solutions: If stability is a concern, it is best practice to prepare solutions fresh before each experiment.
-
Visualizing the Dissolution Workflow
The following diagram illustrates the decision-making process for dissolving 4,4'-Diaminostilbene Dihydrochloride.
Caption: A workflow for selecting a solvent and dissolving 4,4'-Diaminostilbene dihydrochloride.
Solution Stability and Storage
There is no specific published stability data for 4,4'-Diaminostilbene Dihydrochloride in solution. Therefore, it is recommended to determine the stability for your specific solvent and storage conditions.
General Recommendations:
-
Protection from Light: Stilbene compounds can be light-sensitive. Always store solutions in amber vials or wrapped in foil to prevent photodegradation.[7]
-
Temperature: For short-term storage (1-2 weeks), refrigeration at 4°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from freeze-thaw cycles.
-
Airtight Containers: Use vials with tight-fitting caps to prevent solvent evaporation and, in the case of DMSO, absorption of atmospheric water.
If the stability of the compound is critical for your experiments, it is best to prepare fresh solutions for each use or to perform a stability study by analyzing the concentration of the compound in your stock solution over time using a suitable analytical method like HPLC.
Safety Precautions
4,4'-Diaminostilbene Dihydrochloride is classified as a hazardous substance.
-
Causes skin irritation (H315) and serious eye irritation (H319). [8][9]
-
May cause respiratory irritation (H335). [8]
Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9]
This guide is intended to provide a comprehensive overview and practical advice for working with 4,4'-Diaminostilbene Dihydrochloride. By understanding its chemical nature and following these guidelines, you can achieve consistent and reliable results in your experiments.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954176, 4,4'-Diaminostilbene Dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies, 29(4), 190-201.
-
Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? Retrieved from [Link]
-
Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Google Patents. (n.d.). US4987258A - 4,4'-diaminodiphenyl compounds, process for their preparation and their use.
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]
- Kelly, C. A., et al. (1998).
-
ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]
- Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. (2018). Canadian Journal of Hospital Pharmacy, 71(2), 116-122.
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- 3. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | 54760-75-7 [chemicalbook.com]
- 4. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE CAS#: 54760-75-7 [chemicalbook.com]
- 5. 4,4 -Diaminostilbene 95 54760-75-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: A Researcher's Guide to Reducing Background Fluorescence in Staining Protocols
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background fluorescence in your staining experiments, ensuring the clarity and accuracy of your results. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding background fluorescence in staining protocols.
Q1: What is background fluorescence and why is it a problem?
Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target of interest in your sample. This undesirable signal can obscure the true signal from your target, leading to a low signal-to-noise ratio. The consequences of high background fluorescence include difficulty in imaging, inaccurate localization of the target, and potentially erroneous data interpretation.
Q2: What are the primary sources of background fluorescence?
Background fluorescence can arise from several sources, which can be broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources of autofluorescence include molecules like collagen, elastin, NADH, and flavins.[1] Additionally, red blood cells and lipofuscin, a pigment that accumulates with age, can be significant contributors to autofluorescence.[1][2]
-
Fixation-Induced Fluorescence: The process of fixing tissues, particularly with aldehyde fixatives like formalin or glutaraldehyde, can create fluorescent byproducts.[1][3] These fixatives can react with amines in the tissue to form Schiff bases, which are fluorescent.[1]
-
Non-specific Antibody Binding: Both primary and secondary antibodies can bind to unintended sites in the sample, leading to background signal.[4][5] This can be due to electrostatic or hydrophobic interactions between the antibodies and tissue components.
-
Reagent and Buffer Issues: Contaminated or old reagents, as well as improperly prepared buffers, can introduce fluorescent artifacts into your staining protocol.[6][7]
Q3: How can I differentiate between the true signal and background fluorescence?
Distinguishing the specific signal from background noise is crucial for accurate analysis. The most effective way to do this is by including proper controls in your experiment.[1][6] Essential controls include:
-
Unstained Sample: An unstained sample from the same tissue or cell line will reveal the level of endogenous autofluorescence.[4][6]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[4]
-
Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody, but which does not target the antigen of interest, can help determine if the observed staining is due to non-specific binding of the primary antibody.[6]
Advanced imaging techniques like spectral unmixing can also be employed. This method separates the emission spectra of different fluorophores, allowing for the computational removal of the autofluorescence signal from the specific signal.[8][9][10]
Part 2: Troubleshooting Guide: A Systematic Approach to Reducing High Background
This section provides a step-by-step guide to systematically troubleshoot and resolve common issues leading to high background fluorescence.
}
Figure 1: A workflow for troubleshooting high background fluorescence.
Issue 1: High Autofluorescence from the Biological Sample
Solution 2.1.1: Pre-treatment with a Quenching Agent
Chemical quenching can effectively reduce autofluorescence. The choice of quenching agent depends on the source of the autofluorescence.
-
Sodium Borohydride (NaBH₄): This reducing agent is particularly effective at quenching aldehyde-induced autofluorescence by reducing Schiff bases.[3][11]
-
Sudan Black B (SBB): A lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[1][12][13]
| Quenching Agent | Target Autofluorescence | Mechanism of Action |
| Sodium Borohydride | Aldehyde-induced (from fixation) | Reduces fluorescent Schiff bases to non-fluorescent compounds.[3] |
| Sudan Black B | Lipofuscin | A non-fluorescent dark pigment that absorbs the autofluorescent signal.[12][14] |
| Ammonium Chloride | General quenching | Can be used to quench some autofluorescence.[15] |
| Copper Sulfate | General quenching | Can be used in combination with ammonium acetate to reduce autofluorescence.[15] |
Solution 2.1.2: Spectral Unmixing
Modern confocal microscopes equipped with spectral detectors can acquire the entire emission spectrum of the sample. This data can then be processed using linear unmixing algorithms to separate the specific fluorescent signal from the broad autofluorescence spectrum.[8][9][10]
}
Figure 2: Workflow for spectral unmixing to remove autofluorescence.
Issue 2: Non-Specific Binding of Antibodies
Solution 2.2.1: Optimizing the Blocking Step
The blocking step is critical for preventing non-specific antibody binding.[4][16]
-
Choice of Blocking Agent: A common and effective blocking agent is normal serum from the same species as the secondary antibody.[6][7] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking. Bovine Serum Albumin (BSA) is another widely used blocking agent.[7]
-
Incubation Time and Concentration: Increasing the incubation time (e.g., to 1 hour at room temperature or overnight at 4°C) and using an adequate concentration of the blocking agent (e.g., 5-10% normal serum) can improve blocking efficiency.[5][16]
Solution 2.2.2: Titration of Primary and Secondary Antibodies
Using antibodies at too high a concentration is a common cause of high background.[4] It is essential to titrate each new antibody to determine the optimal dilution that provides a strong specific signal with minimal background.
| Antibody Dilution | Signal Intensity | Background Level |
| Too Concentrated | Very High | High |
| Optimal | High | Low |
| Too Dilute | Low / None | Low |
Solution 2.2.3: Increasing Washing Steps
Thorough washing is necessary to remove unbound and loosely bound antibodies.[5][6][7]
-
Buffer Composition: Use a buffer such as PBS or TBS with a mild detergent like Tween-20 (e.g., 0.05% PBST).
-
Washing Protocol: Increase the number and duration of wash steps. For example, perform three washes of 5-10 minutes each after antibody incubations.[5]
Issue 3: Reagent and Buffer-Related Background
Solution 2.3.1: Use of Fresh, High-Quality Reagents
-
Fresh Buffers: Prepare fresh buffers and filter them to remove any precipitates or microbial growth that could cause background fluorescence.[7]
-
High-Quality Reagents: Use high-purity reagents and antibodies from reputable suppliers.
Part 3: Experimental Protocols
Here are detailed protocols for key procedures mentioned in the troubleshooting guide.
Protocol 3.1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
After fixation and permeabilization, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh 1 mg/mL solution of sodium borohydride in PBS.[3] The solution will fizz.
-
Incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.[11] For some tissues, this may need to be repeated up to three times.[3]
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with the blocking step of your staining protocol.
Protocol 3.2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
-
After rehydration of paraffin-embedded sections or fixation of cultured cells, wash with PBS.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[15] Stir overnight to dissolve.
-
Filter the Sudan Black B solution before use.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the samples extensively with 70% ethanol to remove excess Sudan Black B.
-
Wash three times with PBS.
-
Proceed with your immunofluorescence staining protocol.
Protocol 3.3: Standard Immunofluorescence Staining Protocol for Cultured Cells
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[5]
-
Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.05% Tween-20) for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
References
-
University of Cambridge. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Diaminostilbene dihydrochloride. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
Davan-Wetton, C. S. A., & Montero-Melendez, T. (2024). An optimised protocol for the detection of lipofuscin in cells cultured in vitro. protocols.io. [Link]
-
Wang, Y., et al. (2021). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. Journal of Histochemistry & Cytochemistry, 69(10), 631-644. [Link]
-
LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). Retrieved from [Link]
-
González-Alonso, R., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1301. [Link]
-
Histonet Archives. (n.d.). Using Borohydride to Quench Autofluorescence of Glutaraldehyde. Retrieved from [Link]
-
Bitesize Bio. (2025, May 30). Immunohistochemistry Basics: Blocking Non-Specific Staining. Retrieved from [Link]
-
Georgakopoulou, E. A., et al. (2016). Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells. Rejuvenation Research, 19(1), 31-39. [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
Buchwalow, I., et al. (2011). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. Histochemistry and Cell Biology, 135(5), 441-444. [Link]
-
St John's Laboratory Ltd. (2020, November 12). Antibodies in immunofluorescence: top tips. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Dapson, R. W. (2007). Dyes and Stains: from molecular structure to histological application. Biotechnic & Histochemistry, 82(4-5), 181-193. [Link]
-
Kajimura, D., et al. (2016). A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues. Journal of Visualized Experiments, (113), 54190. [Link]
-
Gafencu, A. V., et al. (2017). Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Molbank, 2017(2), M941. [Link]
-
Evangelou, K., et al. (2013). Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells. Rejuvenation Research, 16(3), 203-211. [Link]
-
Georgakopoulou, E. A., et al. (2013). Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues. Aging, 5(1), 37-50. [Link]
-
Davan-Wetton, C. S. A., & Montero-Melendez, T. (2024). An optimised protocol for the detection of lipofuscin in cells cultured in vitro v1. protocols.io. [Link]
-
PubChem. (n.d.). 4,4'-Diaminostilbene. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mpbio.com [mpbio.com]
- 3. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaminobenzidine photoconversion is a suitable tool for tracking the intracellular location of fluorescently labelled nanoparticles at transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. DiI-CT—A bimodal neural tracer for X-ray and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximize your apoptosis analysis | Abcam [abcam.com]
- 9. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Dyes for Microscopy | IVD/OEM Materials and Reagents | Merck [merckmillipore.com]
- 12. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. biotium.com [biotium.com]
- 16. A double fluorescence staining protocol to determine the cross-sectional area of myofibers using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on 4,4'-Diaminostilbene Dihydrochloride Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Diaminostilbene dihydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pH-sensitive fluorescence of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the nuances of your experiments successfully.
Introduction: Why pH Matters for 4,4'-Diaminostilbene Dihydrochloride Fluorescence
4,4'-Diaminostilbene dihydrochloride is a fluorescent molecule whose utility is deeply intertwined with its chemical environment, particularly the pH. The two amino groups on the stilbene backbone are basic and can be protonated in acidic conditions. This protonation state directly influences the electronic structure of the molecule, and consequently, its photophysical properties such as absorption and fluorescence spectra, and quantum yield.[1] Understanding this relationship is paramount for the robust design and interpretation of any experiment utilizing this fluorophore.
The intensity of its fluorescence is dependent on the concentration of protonated amines.[2] This guide will walk you through the expected changes in fluorescence, how to troubleshoot common issues, and the fundamental principles governing these phenomena.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: My fluorescence signal is very weak or absent in acidic solutions.
Possible Cause 1: Proton-Induced Quenching
-
Explanation: At low pH, the amino groups of 4,4'-diaminostilbene become protonated. The resulting positively charged ammonium groups (-NH3+) can act as electron-withdrawing groups, which can alter the electronic excited states and introduce non-radiative decay pathways, leading to a decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching.
-
Solution:
-
Confirm the pH of your solution: Use a calibrated pH meter to verify the actual pH of your sample.
-
Perform a pH titration: To characterize this effect, prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10) and measure the fluorescence intensity of your compound in each. This will allow you to determine the pH range in which the fluorescence is quenched.
-
Possible Cause 2: Shift in Excitation Wavelength
-
Explanation: The protonation of the amino groups alters the electronic structure of the molecule, which can cause a shift in the absorption (and therefore, the optimal excitation) wavelength. If you are using a fixed excitation wavelength optimized for the neutral form, you may be inefficiently exciting the protonated species.
-
Solution:
-
Measure the absorbance spectrum: For each pH in your titration series, measure the full UV-Vis absorbance spectrum.
-
Determine the excitation maximum (λ_ex,max) at each pH: The peak of the absorbance spectrum corresponds to the optimal excitation wavelength.
-
Adjust your fluorometer settings: For each pH point in your fluorescence measurement, use the corresponding λ_ex,max you determined from the absorbance spectrum.
-
Problem 2: I observe a shift in the emission wavelength as I change the pH.
Explanation:
This is an expected and informative phenomenon. The different protonation states of 4,4'-diaminostilbene (neutral, monoprotonated, and diprotonated) are distinct chemical species with their own characteristic emission spectra.[1]
-
Blue Shift (Hypsochromic Shift) in Acidic Conditions: As the pH is lowered and the amino groups become protonated, you will likely observe a shift of the emission maximum to shorter wavelengths (a blue shift). This is because the protonation of the electron-donating amino groups reduces their electron-donating strength, which can increase the energy gap between the ground and excited states.
-
Red Shift (Bathochromic Shift) in Basic Conditions: Conversely, as the pH increases, the amino groups are deprotonated, increasing their electron-donating character and typically leading to a red shift in the emission spectrum.
Solution:
This is not a problem to be "solved" but rather a property to be characterized and utilized.
-
Record the full emission spectrum at each pH: Do not just measure the intensity at a single wavelength.
-
Plot the emission maximum (λ_em,max) as a function of pH: This plot can be used to identify the pH ranges where the different protonated species are dominant.
Problem 3: My results are not reproducible.
Possible Cause 1: Inaccurate Buffer Preparation or pH Measurement
-
Explanation: Small errors in pH can lead to significant changes in fluorescence, especially around the pKa values of the amino groups.
-
Solution:
-
Calibrate your pH meter before each use: Use fresh, certified calibration buffers.
-
Prepare buffers carefully: Use high-purity reagents and water. Be aware that the pH of some buffers is temperature-sensitive.
-
Verify the final pH of your sample solution: The addition of your compound (especially the dihydrochloride salt) can slightly alter the pH of the buffer.
-
Possible Cause 2: Inner Filter Effects
-
Explanation: At high concentrations, the sample can absorb a significant fraction of the excitation light or reabsorb the emitted fluorescence, leading to non-linear and artificially low fluorescence readings.
-
Solution:
-
Work with dilute solutions: Ensure the absorbance of your sample at the excitation wavelength is below 0.1 absorbance units.
-
Perform a concentration-dependence study: Measure the fluorescence of a dilution series of your compound at a fixed pH to ensure you are in the linear range.
-
Possible Cause 3: Photobleaching
-
Explanation: Prolonged exposure to the excitation light can cause photochemical degradation of the fluorophore, leading to a decrease in fluorescence over time.
-
Solution:
-
Minimize exposure time: Use the lowest necessary excitation intensity and exposure duration.
-
Use fresh samples for each measurement: Avoid repeated measurements on the same aliquot if photobleaching is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What are the different protonated forms of 4,4'-Diaminostilbene?
A1: 4,4'-Diaminostilbene has two amino groups that can be protonated. Therefore, it can exist in three main forms depending on the pH:
-
Diprotonated form (H₃N⁺-Stilbene-NH₃⁺): Predominant in strongly acidic solutions.
-
Monoprotonated form (H₂N-Stilbene-NH₃⁺): Exists in moderately acidic solutions.
-
Neutral form (H₂N-Stilbene-NH₂): Predominant in neutral to basic solutions.
Each of these forms is a distinct fluorophore with its own characteristic absorption and emission spectra.[1]
Q2: How does the protonation of the amino groups affect the fluorescence?
A2: The lone pair of electrons on the nitrogen atoms of the amino groups are part of the extended π-conjugated system of the stilbene core.
-
In the neutral form, these electron-donating groups increase the electron density of the π-system, which generally leads to a smaller energy gap between the ground and excited states, resulting in longer wavelength (red-shifted) absorption and emission.
-
Upon protonation, the lone pair of electrons on the nitrogen is no longer available to participate in the π-system to the same extent. The -NH₃⁺ group is electron-withdrawing. This alters the electronic distribution, typically increasing the energy gap and leading to a blue shift in the spectra. Protonation can also introduce new pathways for non-radiative decay, thus quenching the fluorescence.
Q3: What is the expected trend for fluorescence intensity versus pH?
A3: Based on the principles of proton-induced quenching, the fluorescence intensity is expected to be highest at neutral to basic pH where the neutral form of 4,4'-diaminostilbene is dominant. As the pH decreases below the higher pKa, the fluorescence intensity is expected to decrease due to the formation of the less fluorescent protonated species. A similar trend is observed for the related compound, 4,4′-diamino-2,2′-stilbenedisulfonic acid, where the fluorescence intensity increases at pH values above 8.[3]
Q4: What is the optimal pH range for using 4,4'-Diaminostilbene dihydrochloride as a fluorescent label?
A4: The optimal pH will depend on the specific application.
-
For maximum fluorescence intensity, a pH range of 7 to 9 is likely to be optimal, where the neutral, highly fluorescent species predominates.
-
If you are using it as a pH-sensitive probe, the most sensitive range for detecting pH changes will be around its pKa values, where small changes in pH lead to large changes in the ratio of the different protonation states and thus significant changes in fluorescence intensity and/or wavelength.
Data Presentation
The following table summarizes the expected qualitative changes in the photophysical properties of 4,4'-Diaminostilbene as a function of pH. The exact values should be determined experimentally using the protocol provided below.
| pH Range | Dominant Species | Expected Excitation λ_max | Expected Emission λ_max | Expected Relative Fluorescence Intensity |
| Strongly Acidic (e.g., pH < 3) | Diprotonated | Shortest | Shortest (Blue-shifted) | Low |
| Moderately Acidic (e.g., pH 3-6) | Monoprotonated & Neutral | Intermediate | Intermediate | Intermediate to High |
| Neutral to Basic (e.g., pH > 7) | Neutral | Longest | Longest (Red-shifted) | High |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Fluorescence of 4,4'-Diaminostilbene Dihydrochloride
Objective: To systematically measure the fluorescence excitation and emission spectra of 4,4'-Diaminostilbene dihydrochloride over a wide pH range.
Materials:
-
4,4'-Diaminostilbene dihydrochloride
-
High-purity water (Milli-Q or equivalent)
-
Buffer components for a range of pH values (e.g., citric acid, sodium phosphate, Tris, CAPS)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of 4,4'-Diaminostilbene dihydrochloride: Dissolve a known amount of the compound in high-purity water to make a concentrated stock solution (e.g., 1 mM). Protect from light.
-
Prepare a series of buffers: Prepare a set of buffers covering the desired pH range (e.g., from pH 2 to 11 in 1 pH unit increments). A universal buffer system can also be used.
-
Prepare samples for measurement: For each pH value, prepare a dilute solution of 4,4'-Diaminostilbene dihydrochloride (e.g., 1-10 µM) in the corresponding buffer. Ensure the final absorbance at the excitation wavelength is less than 0.1.
-
Measure the absorbance spectrum: For each sample, record the UV-Vis absorbance spectrum from approximately 250 nm to 450 nm. Note the wavelength of maximum absorbance (λ_ex,max).
-
Measure the fluorescence emission spectrum: a. Set the excitation wavelength of the fluorometer to the λ_ex,max determined in the previous step for that specific pH. b. Record the emission spectrum over a suitable range (e.g., 380 nm to 600 nm). c. Note the wavelength of maximum emission (λ_em,max) and the integrated fluorescence intensity.
-
Measure the fluorescence excitation spectrum: a. Set the emission wavelength to the λ_em,max determined in the previous step. b. Scan the excitation wavelengths over a range (e.g., 250 nm to 450 nm) to record the excitation spectrum.
-
Data Analysis: a. Plot the integrated fluorescence intensity vs. pH. b. Plot the λ_em,max vs. pH. c. Plot the λ_ex,max vs. pH.
Visualizations
Diagram 1: Protonation States of 4,4'-Diaminostilbene
Caption: Equilibrium between the different protonation states of 4,4'-Diaminostilbene.
Diagram 2: Experimental Workflow for pH-Dependent Fluorescence Measurement
Caption: Workflow for characterizing the effect of pH on fluorescence.
References
-
Shoshan, G., & Cohen, S. (1996). UV-visible absorption and fluorescence studies of 4,4′-diamino-trans-stilbene and its protonated species. Journal of Photochemistry and Photobiology A: Chemistry, 99(1), 23-28. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]
-
Khan, I., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(15), e34639. [Link]
Sources
Technical Support Center: Optimizing Filter Sets for 4,4'-Diaminostilbene Dihydrochloride (DAS) Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for optimizing fluorescence imaging of 4,4'-Diaminostilbene dihydrochloride (DAS). As a stilbene derivative, DAS possesses unique photophysical properties that necessitate careful consideration of the imaging hardware, particularly the fluorescence filter sets, to achieve high-quality, reproducible data.
Section 1: Understanding the Photophysical Properties of DAS
This section addresses the fundamental spectral characteristics of 4,4'-Diaminostilbene dihydrochloride that govern imaging parameter selection.
Q1: What are the primary spectral characteristics of 4,4'-Diaminostilbene dihydrochloride (DAS) that I need to know for fluorescence microscopy?
Based on the spectral data of similar compounds, such as DAPI and Hoechst dyes which are also excited in the UV, we can establish a reliable working range for DAS. The key is to match your filter set to this UV-excitation/blue-emission profile.
Table 1: Key Spectral Properties and Recommendations for DAS Imaging
| Parameter | Recommended Value/Range | Rationale & Causality |
| Excitation Maximum (λex) | ~360 - 380 nm | Aligns with the strong absorption band of the stilbene core. Using a light source and excitation filter in this range ensures efficient excitation of the fluorophore. |
| Emission Maximum (λem) | ~440 - 480 nm | This is the typical blue-shifted fluorescence emission for this class of molecules. The emission filter must be centered in this range to capture the maximal number of emitted photons. |
| Recommended Filter Set Type | DAPI / Hoechst Type | These commercially available filter sets are expressly designed for the UV-excitation and blue-emission profiles of dyes like DAPI, making them an excellent and widely accessible choice for DAS. |
| Photostability Concern | Moderate to High | Stilbene derivatives can be susceptible to photobleaching and irreversible photocyclization reactions upon prolonged or high-intensity UV exposure. Minimizing exposure is critical. |
Section 2: Selecting and Validating Your Filter Set
Choosing the correct filter set is the single most critical hardware decision for successful DAS imaging. This section provides guidance on selecting an optimal filter combination.
Q2: How does a fluorescence filter set work, and what are the critical components for DAS imaging?
A2: A fluorescence filter set, typically housed in a filter cube, is an optical assembly designed to separate excitation light from emission light. It consists of three core components:
-
Excitation Filter: This filter is placed in the illumination path and only allows a narrow band of wavelengths (e.g., UV light for DAS) to pass from the light source to the sample. This ensures the fluorophore is excited efficiently while blocking other wavelengths that could increase background or cause phototoxicity.
-
Dichroic Mirror (or Beamsplitter): Positioned at a 45-degree angle, this mirror reflects the selected excitation light down to the objective and onto the sample. Crucially, it is transparent to the longer-wavelength emission light, allowing the fluorescence from the sample to pass through towards the detector.
-
Emission (or Barrier) Filter: Located in the detection path before the camera or eyepiece, this filter blocks any stray excitation light that may have been reflected or scattered by the sample and optics. It only transmits the fluorescence emission from DAS, ensuring a high signal-to-noise ratio (SNR).
Caption: Workflow of a fluorescence filter set for DAS imaging.
Q3: What specific commercial filter sets are recommended for imaging DAS?
A3: Given the spectral similarity to DAPI, standard DAPI filter sets are the most reliable and cost-effective choice. High-quality, hard-coated filters are recommended for their durability and superior performance, offering steep edges and high transmission that result in brighter images and better contrast.
Table 2: Examples of Recommended Commercial Filter Sets for DAS Imaging
| Manufacturer/Supplier | Model/Set Name | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Nikon Instruments | UV-2A | 330-380 | 400 LP | 420 LP |
| Iridian Spectral | DAPI Filter Set | 377/50 | 409 | 447/60 |
| Motic | DAPI/Hoechst Set | D375/28x | AT415DC | D460/50m |
| Chroma Technology | Set 31000v2 (DAPI) | D350/50x | 400dclp | D460/50m |
| Semrock (via IDEX) | DAPI-5060C-000 | FF01-378/52 | FF416-Di01 | FF01-460/60 |
(Note: "LP" stands for Longpass. Specifications are often presented as Center Wavelength / Bandwidth.)
The ideal choice balances a wide enough emission passband to collect sufficient photons with narrow enough specifications to reject background and potential bleed-through from other fluorophores in multi-color experiments.
Section 3: Troubleshooting Guide for DAS Imaging
Even with the correct filter set, experimental challenges can arise. This section provides a logical, step-by-step approach to diagnosing and solving common imaging problems.
Q4: I am seeing a very weak or no signal from my DAS-labeled sample. What are the likely causes and how do I troubleshoot it?
A4: A weak or absent signal is a common issue that can stem from several sources across the experimental workflow. Systematically checking each component is the key to identifying the root cause.
Caption: Troubleshooting workflow for weak or no DAS signal.
Troubleshooting Steps in Detail:
-
Validate the Filter Set: The most common error is a filter mismatch. Physically confirm that the installed filter cube is a DAPI/UV set matching the specifications in Table 2. Ensure the cube is seated correctly in the microscope turret.
-
Verify the Light Path: Check that the UV lamp or LED is powered on and has sufficient remaining lifetime. Ensure all shutters in the light path are open. If using a confocal microscope, confirm the correct laser line (e.g., 405 nm, while not ideal, can sometimes excite UV dyes) is active and the acousto-optic tunable filter (AOTF) is set to an appropriate power level.
-
Assess the Sample:
-
Concentration: Is the DAS concentration in the sample high enough for detection? Prepare a positive control slide with a known concentration of DAS to verify its fluorescence.
-
Labeling Efficiency: If DAS is used as a label, has the conjugation protocol been successful? Validate the labeling with an independent method if possible.
-
Focus: Ensure you are focused on the correct focal plane where the labeled structures reside.
-
-
Optimize Detector Settings:
-
Exposure Time: Increase the camera's exposure time to collect more photons. Be mindful that this can also increase background noise.
-
Gain: Increase the camera's gain or sensitivity. This amplifies the signal electronically but will also amplify noise.
-
Binning: Use camera binning (e.g., 2x2 or 4x4) to increase sensitivity at the cost of spatial resolution.
-
Q5: My images have high background and low contrast. How can I improve the signal-to-noise ratio (SNR)?
A5: High background can obscure your signal and is often caused by cellular autofluorescence, especially prominent when exciting with UV/violet light.
-
Use a Bandpass Emission Filter: A longpass emission filter (e.g., 420LP) is more prone to collecting background because it allows all light above 420 nm to pass. Switching to a bandpass filter (e.g., 460/50 nm) will specifically collect the peak DAS emission and reject autofluorescence at longer wavelengths.
-
Optimize Sample Preparation: Ensure that unbound DAS has been thoroughly washed out of the sample. Inadequate washing is a major source of diffuse background fluorescence.
-
Acquire a "No-Stain" Control: Image an unlabeled control sample using the exact same acquisition settings. This will reveal the level and spectral properties of the intrinsic autofluorescence, helping you to determine if it is the primary issue.
-
Reduce Excitation Power: High excitation power can excite autofluorescent species more efficiently than your target fluorophore, decreasing SNR. Reduce the illumination intensity to the lowest level that still provides a detectable signal.
Q6: My DAS signal fades very quickly during imaging. What is happening and how can I prevent it?
A6: Rapid signal loss is due to photobleaching, a process where the fluorophore is photochemically destroyed by the excitation light. As noted, stilbene derivatives can be particularly sensitive.
-
Minimize Exposure: This is the most effective strategy. Use the shortest possible exposure times and the lowest excitation power necessary for a good image. Avoid continuous illumination of the sample; only expose it during image acquisition.
-
Use an Antifade Mounting Medium: For fixed samples, use a commercial mounting medium containing an antifade reagent (e.g., p-phenylenediamine or commercial formulations like ProLong™ Gold). These reagents scavenge free radicals that contribute to photobleaching.
-
Use a More Sensitive Detector: A high quantum efficiency camera (e.g., a cooled sCMOS or EMCCD) can detect weaker signals, allowing you to reduce the required excitation light intensity and/or exposure time, thus preserving the sample.
Section 4: Standard Protocol for Validating a DAS Imaging Setup
This protocol provides a self-validating workflow to confirm that your microscope, filter set, and acquisition parameters are optimized for 4,4'-Diaminostilbene dihydrochloride.
Objective: To acquire a high-quality reference image of a DAS-stained sample and validate the imaging system's configuration.
Materials:
-
Fluorescence microscope equipped with a DAPI-type filter cube.
-
UV light source (mercury lamp, xenon lamp, or LED).
-
Sensitive monochrome camera.
-
DAS-labeled fixed cells or a solution of DAS in a suitable solvent.
-
Unlabeled control cells.
-
Antifade mounting medium.
Methodology:
-
System Preparation: a. Power on all microscope components (light source, camera, controller). Allow the arc lamp to warm up for at least 15-20 minutes for stable output. b. Select the DAPI filter cube in the light path. c. Set the camera to a starting exposure of 100-200 ms and a moderate gain.
-
Control Sample Imaging: a. Place the unlabeled control slide on the microscope stage. b. Bring the sample into focus using brightfield or DIC optics. c. Switch to the fluorescence light path. d. Acquire an image. This is your "autofluorescence" reference. Note the intensity and any distinct fluorescent structures.
-
DAS Sample Imaging (Initial Acquisition): a. Place the DAS-labeled slide on the stage and focus using brightfield/DIC. b. Switch to the fluorescence path and acquire an image with the same settings used for the control. c. Compare the DAS image to the control image. The signal in the DAS image should be significantly brighter and localized to the expected structures.
-
Optimization of Signal-to-Noise: a. If the signal is weak, incrementally increase the exposure time (e.g., to 500 ms, then 1000 ms). Observe both the signal and the background. b. If the signal is saturating the detector (pixels appear pure white), decrease the exposure time or the illumination intensity. c. Adjust the gain as a final step to bring the signal into the optimal dynamic range of the camera without significantly increasing noise.
-
Validation Check: a. A successfully optimized system will produce an image where the DAS-labeled structures are bright and well-defined against a dark background. b. The intensity of the specific signal should be at least 3-5 times higher than the background autofluorescence measured in the control sample.
By following this systematic approach, you can confidently optimize your filter sets and acquisition parameters, ensuring the generation of reliable and high-quality data in your research involving 4,4'-Diaminostilbene dihydrochloride.
References
-
4,4'-Diaminostilbene dihydrochloride, 99% . J&K Scientific. [Link]
-
4,4'-Diaminostilbene . PubChem, National Institutes of Health. [Link]
-
4,4'-Diaminostilbene Dihydrochloride . PubChem, National Institutes of Health. [Link]
-
Fluorescence Imaging Filters . Thorlabs. [Link]
-
No signal (nor even marker) when revealing Western Blot with Chemidoc, what is happening? . ResearchGate. [Link]
-
Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima . MDPI. [Link]
-
Ultraviolet Excitation Filter Sets . Nikon's MicroscopyU. [Link]
-
Microscope Epi-Fluorescence Filter DAPI and Hoechst Set . Motic. [Link]
-
Diaminobenzidine photoconversion is a suitable tool for tracking the intracellular location of fluorescently labelled nanopartic . SciSpace. [Link]
-
4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- . PubChem, National Institutes of Health. [Link]
-
Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes . RSC Publishing. [Link]
-
Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy . PMC, National Institutes of Health. [Link]
-
Fluorescence Filter Set for DAPI (High Brightness) . Edmund Optics. [Link]
- **How to Detect
Validation & Comparative
A Senior Application Scientist's Guide to Validating 4,4'-Diaminostilbene Dihydrochloride as a Novel Cellular Marker
Introduction: The Quest for Novel Cellular Probes
In the landscape of cellular biology and drug development, fluorescent cellular markers are indispensable tools. They allow for the visualization and quantification of cellular processes, enabling researchers to dissect complex biological systems. While a plethora of such markers exist, the pursuit of novel probes with unique spectral properties, enhanced photostability, and specific targeting capabilities is a continuous endeavor. This guide introduces 4,4'-Diaminostilbene dihydrochloride, a stilbene derivative, as a potential candidate for a new cellular marker and provides a comprehensive framework for its validation.
Stilbenes, characterized by a C2-aryl core, are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] Their inherent fluorescence makes them an intriguing, yet not fully explored, class of compounds for cellular imaging. This guide, therefore, serves as a roadmap for researchers and drug development professionals to rigorously assess the utility of 4,4'-Diaminostilbene dihydrochloride as a cellular marker, comparing its potential performance against well-established standards.
Part 1: Characterization and Initial Assessment of 4,4'-Diaminostilbene Dihydrochloride
4,4'-Diaminostilbene dihydrochloride is a crystalline powder with a molecular weight of 283.20 g/mol .[2][3] While its primary application to date has been in chemical synthesis, its structural similarity to other fluorescent molecules suggests its potential as a cellular probe.
The Critical First Step: Determining Spectral Properties
The most crucial, and currently unknown, characteristic of 4,4'-Diaminostilbene dihydrochloride for this application is its fluorescence excitation and emission spectra. This is the foundational data upon which all subsequent imaging-based experiments will be built.
Hypothesis: Based on the stilbene core, it is hypothesized that 4,4'-Diaminostilbene dihydrochloride will be excitable by ultraviolet (UV) or near-UV light, with an emission in the blue or green region of the spectrum.
Experimental Protocol: Determination of Excitation and Emission Spectra
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of 4,4'-Diaminostilbene dihydrochloride in an appropriate solvent (e.g., DMSO or ethanol).
-
Working Solution: Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 1-10 µM.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to a wavelength slightly longer than the suspected excitation maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm). The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).[4][5]
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λem).[4][5]
-
Data Analysis: Plot the relative fluorescence intensity versus wavelength for both excitation and emission spectra.
Part 2: A Proposed Workflow for the Comprehensive Validation of 4,4'-Diaminostilbene Dihydrochloride
A rigorous validation process is essential to establish the reliability and utility of a new cellular marker. The following workflow provides a step-by-step guide to assess the performance of 4,4'-Diaminostilbene dihydrochloride.
Caption: Proposed workflow for validating 4,4'-Diaminostilbene dihydrochloride.
Cytotoxicity Assessment
Before a compound can be considered a useful cellular marker for live-cell imaging, it is imperative to determine its cytotoxic profile. The MTT assay, which measures metabolic activity, is a widely accepted method for this purpose.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare a serial dilution of 4,4'-Diaminostilbene dihydrochloride in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Optimization of Staining Conditions
The optimal staining concentration and incubation time must be determined to achieve a high signal-to-noise ratio without inducing cytotoxicity.[10]
Experimental Protocol: Staining Optimization
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Concentration Gradient: Prepare a range of 4,4'-Diaminostilbene dihydrochloride concentrations in culture medium, starting from a low micromolar range and increasing. The concentrations should be well below the determined IC50 value.
-
Time Course: For each concentration, incubate the cells for different durations (e.g., 5, 15, 30, and 60 minutes).
-
Imaging: After incubation, wash the cells with PBS and image them using a fluorescence microscope equipped with the appropriate filter sets determined from the spectral analysis.
-
Analysis: Identify the concentration and incubation time that provide the brightest and most specific staining with the lowest background fluorescence.
Investigation of the Mechanism of Action via Colocalization
To understand what cellular structures 4,4'-Diaminostilbene dihydrochloride labels, colocalization studies with known organelle-specific markers are essential.[11]
Hypothesis: Due to its planar aromatic structure, 4,4'-Diaminostilbene dihydrochloride may intercalate with DNA, similar to DAPI. Alternatively, its lipophilic nature could lead to membrane staining.
Experimental Protocol: Colocalization Analysis
-
Cell Staining: Stain live or fixed and permeabilized cells with the optimized concentration of 4,4'-Diaminostilbene dihydrochloride.
-
Co-staining: In the same cells, use a well-characterized cellular marker with a distinct emission spectrum. For example:
-
Nucleus: DAPI or Hoechst.
-
Mitochondria: MitoTracker™ Red CMXRos.
-
Endoplasmic Reticulum: ER-Tracker™ Red.
-
Plasma Membrane: A lipophilic dye like DiI or a wheat germ agglutinin conjugate.
-
-
Image Acquisition: Acquire images of both 4,4'-Diaminostilbene dihydrochloride and the colocalization marker using a confocal microscope to ensure optical sectioning and minimize out-of-focus light.
-
Image Analysis: Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of colocalization.[12] Calculate Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) to determine the statistical significance of the overlap between the two signals.
Photostability Assessment
A good fluorescent probe should be resistant to photobleaching during image acquisition.[13]
Experimental Protocol: Photostability Assay
-
Sample Preparation: Prepare cells stained with the optimized concentration of 4,4'-Diaminostilbene dihydrochloride and a known photostable dye with similar spectral properties (if available) as a positive control.
-
Time-Lapse Imaging: Using a fluorescence microscope, continuously illuminate a field of view and acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Data Analysis: Measure the fluorescence intensity of the stained structures in each image over time. Plot the normalized fluorescence intensity against time. A slower decay in fluorescence indicates higher photostability.
Evaluation as a Live/Dead Discriminator
To determine if 4,4'-Diaminostilbene dihydrochloride can differentiate between live and dead cells, a co-staining experiment with a known viability dye like Propidium Iodide (PI) is necessary.[14][15]
Experimental Protocol: Live/Dead Staining
-
Induce Cell Death: Treat a population of cells with an agent that induces cell death (e.g., heat shock at 56°C for 30 minutes or treatment with a cytotoxic agent).
-
Mix Cell Populations: Mix the live and dead cell populations.
-
Co-staining: Stain the mixed cell population with both 4,4'-Diaminostilbene dihydrochloride and Propidium Iodide.
-
Imaging/Flow Cytometry: Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
Analysis: Determine if the staining pattern of 4,4'-Diaminostilbene dihydrochloride correlates with that of Propidium Iodide (i.e., does it preferentially stain dead cells, live cells, or both?).
Assessment of Fixability
For many applications, it is crucial that the fluorescent signal is retained after cell fixation.[16][17]
Experimental Protocol: Fixability Test
-
Staining: Stain live cells with 4,4'-Diaminostilbene dihydrochloride.
-
Fixation: Fix the stained cells with a common fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization (Optional): To simulate intracellular antibody staining protocols, permeabilize a subset of the fixed cells with a detergent like 0.1% Triton X-100 in PBS.
-
Imaging: Image the cells before and after fixation (and permeabilization).
-
Analysis: Compare the fluorescence intensity and localization of the signal. Significant loss of signal or redistribution of the dye indicates poor fixability.
Part 3: Comparative Analysis with Established Cellular Markers
The true value of a new cellular marker is determined by its performance relative to existing tools. The following tables provide a comparative overview of the potential characteristics of 4,4'-Diaminostilbene dihydrochloride against three classes of widely used cellular markers.
Table 1: Comparison with DNA-Binding Dyes
| Feature | 4,4'-Diaminostilbene dihydrochloride (Hypothesized) | DAPI | Propidium Iodide (PI) |
| Target | Potentially DNA | dsDNA (A-T rich regions) | dsDNA and dsRNA |
| Membrane Permeability | To be determined | Permeant to live and fixed cells | Impermeant to live cells |
| Fixable? | To be determined | Yes | No (leaks out after permeabilization) |
| Primary Application | Potential nuclear counterstain or viability indicator | Nuclear counterstaining[18] | Dead cell identification[15] |
| Excitation/Emission (nm) | To be determined (likely UV/blue) | ~358 / ~461 | ~535 / ~617 (when bound to DNA)[15] |
| Potential Advantages | Novel spectral properties, potentially different DNA binding specificity | High specificity for DNA, bright signal | Excellent live/dead discrimination |
| Potential Disadvantages | Unknown spectral properties, potential cytotoxicity, photostability concerns | UV excitation can cause phototoxicity, spectral overlap with other blue fluorophores | Not fixable, requires RNAse treatment for precise DNA content analysis |
Table 2: Comparison with Fixable Viability Dyes
| Feature | 4,4'-Diaminostilbene dihydrochloride (Hypothesized) | Amine-Reactive Dyes (e.g., LIVE/DEAD™ Fixable Dyes) |
| Target | To be determined | Primary amines on proteins |
| Mechanism | Unknown | Covalent binding to intracellular and extracellular proteins[17][19] |
| Membrane Permeability | To be determined | Impermeant to live cells |
| Fixable? | To be determined | Yes, the covalent bond is stable through fixation and permeabilization[18] |
| Primary Application | Potential viability indicator | Live/dead discrimination in fixed samples for flow cytometry and microscopy |
| Excitation/Emission (nm) | To be determined | Available in a wide range of colors across the spectrum |
| Potential Advantages | Potentially simpler staining protocol, novel spectral properties | Wide range of colors available, robust signal after fixation |
| Potential Disadvantages | Unknown fixability, potential for non-specific binding | Can have some low-level staining of live cells, requires careful titration |
Conclusion
4,4'-Diaminostilbene dihydrochloride presents an intriguing, yet unvalidated, candidate as a novel fluorescent cellular marker. Its stilbene core suggests inherent fluorescence, but a comprehensive and systematic validation is paramount to determine its true utility. The proposed workflow in this guide provides a rigorous framework for characterizing its spectral properties, assessing its impact on cell health, and defining its specific applications. By comparing its performance against established markers like DAPI, Propidium Iodide, and fixable viability dyes, researchers can objectively determine if 4,4'-Diaminostilbene dihydrochloride offers a valuable addition to the cellular imaging toolbox. The path to validating a new probe is meticulous, but the potential reward—a novel tool to illuminate the intricate workings of the cell—is a powerful motivator.
References
- Adler, J., & Parmryd, I. (2012). Colocalization Analysis in Fluorescence Microscopy. In Cell Imaging Techniques: Methods and Protocols (pp. 97-109). Humana Press.
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PubChem. (n.d.). 4,4'-Diaminostilbene Dihydrochloride. Retrieved from [Link]
- Szymański, J., et al. (2025). Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. Oxford Academic.
- Martínez-Alborcia, M. J., et al. (2025). Evaluating DAPI stain to assess sperm membrane integrity by flow cytometry in livestock species. PLoS One.
- Thermo Fisher Scientific. (n.d.). Fluorescence Method Development Handbook.
- Perfetto, S. P., et al. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry.
- St-Pierre, F., et al. (2018). Enhancing fluorescent protein photostability through robot-assisted photobleaching. ACS Chemical Biology.
- Vang, O., et al. (2012). Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases.
- Mahon, C. S., & Perfetto, S. P. (2010). "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". Current Protocols in Cytometry.
- Kumar, A., et al. (2017).
- van Meerloo, J., et al. (2023). MTT (Assay protocol). protocols.io.
- Comeau, J. W., et al. (2017).
- University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy.
- Kim, H. J., et al. (2025). Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture.
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Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
- National Center for Biotechnology Information. (2013, May 1). MTT Assay Protocol. In Assay Guidance Manual.
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FluoroFinder. (2023, September 29). Viability Dye Selection Guide. Retrieved from [Link]
- Tan, S. M., et al. (2018). Overview of stilbene derivatives involved in the mechanism of photoprotection.
- Moshkov, D., et al. (2024). Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. Scientific Reports.
- Al-Obeidi, F. A. (2018, November 27). Co-localization analysis of fluorescence microscopy images. rOpenSci.
- Rajan, D., et al. (n.d.). Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]
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Fiji. (n.d.). Colocalization Analysis. Retrieved from [Link]
- ResearchGate. (2025, August 6).
- ResearchGate. (2013, March 6). How to fix emission and excitation wavelength in fluorescence spectroscopy?
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FluoroFinder. (2023, May 31). Stain Index for Flow Cytometry - Explained. Retrieved from [Link]
- ResearchGate. (2015, January 13). How can I determine cell viability with fixed sections?
- Frontiers. (2023, December 11).
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Vector Laboratories. (2025, January 16).
- ResearchGate. (2025, June 15).
- Adler, J., & Parmryd, I. (2010). Colocalization Analysis in Fluorescence Micrographs: Verification of a More Accurate Calculation of Pearson's Correlation Coefficient. Microscopy and Microanalysis.
- Chemistry LibreTexts. (2025, March 22). Lab 4: Molecular Fluorescence.
- Rijo, P., et al. (2019). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Molecules.
- Bio-Rad. (2016, June 16).
- bioRxiv. (2025, October 16). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies.
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PubChem. (n.d.). 4,4'-Diaminostilbene. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4,4'-Diaminostilbene Dihydrochloride in Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of an appropriate dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of 4,4'-Diaminostilbene dihydrochloride (DAS) and its utility in fluorescence microscopy, weighed against established alternatives. Our analysis is grounded in the fundamental principles of fluorescence, supported by available experimental data for stilbene derivatives, and contextualized with field-proven insights to empower you to make informed decisions for your specific applications.
The Stilbene Chromophore: A Foundation for Fluorescence
At the heart of 4,4'-Diaminostilbene dihydrochloride is the stilbene core, a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms. The extended π-conjugation across this molecule is the source of its inherent fluorescence. Upon absorption of a photon of appropriate energy, a π electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon we observe as fluorescence.
Caption: Simplified Jablonski diagram illustrating the processes of light absorption and fluorescence emission.
The specific functional groups attached to the stilbene core, in this case, amino groups at the 4 and 4' positions, significantly modulate the electronic structure and thus the fluorescence properties, including the excitation and emission wavelengths, quantum yield, and photostability.
Advantages of 4,4'-Diaminostilbene Dihydrochloride: A Theoretical Perspective
While specific experimental data for 4,4'-Diaminostilbene dihydrochloride in microscopy applications is sparse, we can infer its potential advantages based on the known properties of stilbene derivatives.
-
Potential for High Quantum Yield: Certain stilbene derivatives have been shown to exhibit high fluorescence quantum yields, a measure of the efficiency of the fluorescence process. For instance, some derivatives can reach quantum yields as high as 0.93.[1] A high quantum yield is desirable as it translates to a brighter fluorescent signal, enabling better visualization of target structures, especially those with low abundance.
-
Blue Emission: Stilbene-based dyes typically exhibit fluorescence in the blue region of the spectrum, with emission maxima often ranging from 435 nm to 471 nm.[1] This spectral range can be advantageous for multicolor imaging experiments, as it is well-separated from the emission spectra of commonly used green (e.g., FITC, GFP) and red (e.g., Rhodamine, RFP) fluorophores, minimizing spectral overlap and bleed-through.
-
Environmental Sensitivity: The fluorescence of some stilbene derivatives is sensitive to the polarity of their microenvironment.[2] This property, known as solvatochromism, can be harnessed to probe the local environment of cellular structures. For example, a shift in the emission wavelength or intensity could indicate changes in the hydrophobicity of a protein's binding pocket.[2]
The Achilles' Heel: Disadvantages of 4,4'-Diaminostilbene Dihydrochloride
The primary and most significant drawback of stilbene-based fluorophores, including DAS, is their inherent photochemical instability .
-
Trans-Cis Isomerization: Upon exposure to UV or even ambient fluorescent light, the trans-isomer of stilbene can undergo isomerization to the cis-isomer.[3][4] This conformational change disrupts the planarity and extended conjugation of the molecule, leading to a dramatic decrease or complete loss of fluorescence.[3] This poor photostability makes stilbene derivatives ill-suited for applications requiring prolonged or intense illumination, such as time-lapse imaging or confocal microscopy, as the fluorescent signal will rapidly diminish.
Caption: Photoisomerization of stilbene from the fluorescent trans-isomer to the non-fluorescent cis-isomer.
-
Limited Solubility: While the dihydrochloride salt of DAS is intended to improve water solubility, stilbene derivatives, in general, can have limited solubility in aqueous buffers, which are the standard for most biological imaging experiments.[1] Poor solubility can lead to aggregation and non-specific staining.
-
Lack of Specificity: As a small organic molecule, DAS itself does not possess inherent specificity for any particular cellular structure. While it might exhibit some preferential binding, its utility would likely be as a general background or counterstain rather than a targeted probe.
Comparison with Established Alternatives: DAPI and Hoechst
For nuclear counterstaining, the most probable application for a blue-emitting dye like DAS, the gold standards are DAPI (4',6-diamidino-2-phenylindole) and the Hoechst dyes (e.g., Hoechst 33342 and Hoechst 33258).
| Feature | 4,4'-Diaminostilbene Dihydrochloride (Inferred) | DAPI | Hoechst 33342 |
| Excitation Max (nm) | ~350-360 | ~358 | ~350[5] |
| Emission Max (nm) | ~435-471 | ~461 | ~461[5] |
| Quantum Yield | Variable, can be high but structure-dependent | ~0.9 (bound to DNA) | ~0.4-0.6 (bound to DNA) |
| Photostability | Poor[3][4] | Moderate | Good |
| Cell Permeability | Likely permeable | Poor (for live cells)[6] | Excellent[6][7] |
| Binding Specificity | Non-specific | AT-rich regions of DNA | AT-rich regions of DNA[6] |
| Primary Application | General staining (theoretical) | Fixed cell nuclear staining[6] | Live and fixed cell nuclear staining[6] |
Key Takeaways from the Comparison:
-
Photostability is a Decisive Factor: The superior photostability of DAPI and Hoechst dyes makes them far more reliable for routine and advanced fluorescence microscopy applications.
-
Specificity is Crucial: DAPI and Hoechst dyes exhibit high affinity for the minor groove of DNA, providing specific and bright nuclear staining.[8][6] DAS is not expected to have this level of specificity.
-
Live-Cell Imaging Capability: Hoechst dyes are cell-permeant and can be used for staining the nuclei of living cells, a significant advantage for dynamic studies.[6][7] While the permeability of DAS is not well-documented, the poor photostability would still limit its use in live-cell imaging.
Experimental Protocols
Hypothetical Protocol for Fixed Cell Staining with DAS
Disclaimer: This is a theoretical protocol and would require significant optimization.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, may improve staining).
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a stock solution of DAS in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution in PBS to a working concentration (start with a range of 1-10 µg/mL and optimize).
-
Incubate the fixed and permeabilized cells with the DAS staining solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the coverslip and store at 4°C in the dark until imaging.
-
Standard Protocol for DAPI Staining of Fixed Cells
-
Cell Preparation:
-
Follow the same fixation and permeabilization steps as for DAS.
-
-
Staining:
-
Prepare a stock solution of DAPI in deionized water or DMF (e.g., 1 mg/mL).
-
Dilute the stock solution in PBS to a final concentration of 1 µg/mL.[9]
-
Incubate the fixed cells with the DAPI solution for 5 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Briefly rinse with PBS.
-
Mount the coverslip using an anti-fade mounting medium.
-
Image immediately or store at 4°C in the dark.
-
Caption: General workflow for fluorescent staining of fixed cells.
Conclusion and Recommendations
Based on the available evidence and the fundamental properties of stilbene derivatives, 4,4'-Diaminostilbene dihydrochloride is not a recommended fluorescent probe for routine or advanced fluorescence microscopy applications. The primary and overriding disadvantage is its poor photostability, which leads to rapid signal loss upon illumination.
For researchers requiring blue fluorescent nuclear counterstaining, DAPI and Hoechst dyes remain the superior and recommended choices. They offer excellent photostability, high quantum yields when bound to DNA, and well-established protocols for both fixed and live-cell imaging.
While the exploration of novel fluorophores is essential for advancing the field of bioimaging, the practical utility of a dye is ultimately determined by its performance under standard experimental conditions. In its current form, the inherent photochemical instability of the stilbene core in DAS presents a significant hurdle that outweighs its potential advantages. Future research into chemically modifying the stilbene structure to improve photostability could potentially yield more viable probes. However, for the practicing scientist, relying on the robust and validated performance of established dyes like DAPI and Hoechst is the most prudent approach.
References
-
Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules. 2018. [Link]
-
Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin. ACS Chemical Neuroscience. 2016. [Link]
- Photoisomerization of Triazine-stilbene Fluorescent Brighteners in Solution and in their Copolymers with Styrene. Dyes and Pigments. 1999.
-
Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. 2021. [Link]
- Hoechst vs. DAPI: Understanding the Differences in DNA Staining.
-
The Use of Hoechst Dyes for DNA Staining and Beyond. International Journal of Molecular Sciences. 2020. [Link]
-
Hoechst can be used to stain living cells as it can pass the cell membrane, whereas DAPI can't. Biology Stack Exchange. [Link]
Sources
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- 3. scispace.com [scispace.com]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hoechst vs. DAPI: Understanding the Differences in DNA Staining - Oreate AI Blog [oreateai.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
A Senior Application Scientist’s Guide to Benchmarking 4,4'-Diaminostilbene Dihydrochloride Against Commercially Available Fluorescent Probes
Introduction: The Quest for Superior Fluorescent Probes in Biological Research
In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools. They serve as beacons, illuminating complex biological processes such as protein folding, aggregation, and conformational changes. The ideal probe is not merely bright; it must be photostable, specific, and exquisitely sensitive to its microenvironment. While a host of fluorescent dyes are commercially available, the pursuit of novel probes with superior photophysical characteristics and binding properties is a continuous endeavor.
This guide focuses on 4,4'-Diaminostilbene dihydrochloride (DAS), a stilbene derivative with intriguing fluorescence potential.[1] Stilbene-based compounds are known for their application as optical brighteners and fluorescent whitening agents, a testament to their inherent fluorescence capabilities.[1] Here, we provide a comprehensive framework for objectively benchmarking DAS against established, commercially available fluorescent probes: Thioflavin T (ThT), 8-Anilinonaphthalene-1-sulfonic acid (ANS), and Congo Red.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of properties to provide the causal logic behind experimental design, offering robust, self-validating protocols to empower you to make data-driven decisions in your own laboratory settings.
Chapter 1: Understanding the Contenders
A meaningful comparison begins with understanding the fundamental properties and mechanisms of each probe.
1.1 4,4'-Diaminostilbene Dihydrochloride (DAS) DAS is a derivative of stilbene, a diarylethene. Its core structure consists of two aminophenyl groups linked by an ethene bridge.[2][3] While extensively used as a precursor in chemical synthesis,[4] its application as a specific biological fluorescent probe is less characterized in mainstream literature compared to others. The primary hypothesis for its utility rests on the environmentally sensitive fluorescence common to many stilbene derivatives, which can change based on solvent polarity and viscosity—properties that are altered in the hydrophobic pockets of proteins or within protein aggregates.
1.2 Thioflavin T (ThT) ThT is the gold standard for detecting amyloid fibrils.[5] This benzothiazole dye exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structures of amyloid aggregates.[6][7] In solution, the two aromatic rings of ThT can rotate freely, leading to non-radiative decay and quenched fluorescence.[5] Upon binding within the channels of amyloid fibrils, this rotation is restricted, locking the molecule in a fluorescent-competent state.[5][7]
1.3 8-Anilinonaphthalene-1-sulfonic acid (ANS) ANS is a versatile probe used to characterize hydrophobic sites on proteins.[8] It has a low fluorescence quantum yield in polar, aqueous environments, but its fluorescence is significantly enhanced when it binds to nonpolar, hydrophobic regions, such as those exposed during protein unfolding or aggregation.[9][10] This property makes it an excellent tool for studying protein conformational changes and the formation of early-stage, non-fibrillar aggregates.
1.4 Congo Red Congo Red is a historic diazo dye used for the histological identification of amyloid deposits.[11] Its binding mechanism is thought to involve intercalation between the β-pleated sheets characteristic of amyloid fibrils.[12] While traditionally assessed by its characteristic apple-green birefringence under polarized light, its utility as a fluorescent probe is limited and often considered insufficient on its own for confirming amyloid structures.[11]
Logical Framework for Comparison
To provide a structured evaluation, we will benchmark these probes based on a hierarchy of essential performance characteristics. This framework ensures that our comparison is not only comprehensive but also relevant to the practical challenges faced in experimental biology.
Caption: A logical diagram illustrating the hierarchical approach to benchmarking fluorescent probes.
Chapter 2: Head-to-Head Comparison of Photophysical Properties
The utility of a fluorescent probe is fundamentally governed by its photophysical properties. Brightness determines the limit of detection, while photostability dictates the duration of observation.
| Property | 4,4'-Diaminostilbene (DAS) | Thioflavin T (ThT) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Congo Red |
| Excitation Max (λex) | ~350 nm (Varies with solvent) | ~440-450 nm[5][6] | ~350 nm[13] | ~490 nm |
| Emission Max (λem) | ~450 nm (Varies with solvent) | ~482-490 nm[6][14] | ~470-520 nm (Varies with environment)[15] | ~614 nm |
| Quantum Yield (Φ) | Environment-dependent; requires experimental determination. | Low in water; significantly increases to ~0.43 upon binding amyloid.[6] | Very low in water; increases upon binding to hydrophobic sites.[9] | Low |
| Molar Absorptivity (ε) | Requires experimental determination. | ~31,600 M⁻¹cm⁻¹[6] | ~5,000 M⁻¹cm⁻¹ | High |
| Binding Target | Hypothesized to be hydrophobic protein regions. | Cross-β-sheet structures in amyloid fibrils.[6] | Exposed hydrophobic patches on proteins.[10] | Amyloid fibrils.[11] |
Chapter 3: Experimental Protocols for Rigorous Benchmarking
The following protocols are designed to be self-validating systems, providing a clear and reproducible methodology for comparing DAS against other probes.
Protocol: Determination of Relative Fluorescence Quantum Yield
The quantum yield (Φ) is the ultimate measure of a fluorophore's efficiency. This protocol determines the Φ of DAS relative to a well-characterized standard, such as quinine sulfate.
Causality: We use a relative measurement because it is experimentally more straightforward and less prone to systematic errors than absolute measurements. The core principle is that for optically dilute solutions, the integrated fluorescence intensity is linearly proportional to the absorbed light. By comparing the integrated fluorescence and absorbance of the unknown sample (DAS) to a standard of known Φ, we can calculate the unknown Φ.
Step-by-Step Methodology:
-
Prepare a Standard Solution: Dissolve quinine sulfate (Standard) in 0.1 M H₂SO₄ to a concentration that gives an absorbance of ~0.5 at 350 nm.
-
Prepare a DAS Solution: Dissolve DAS (Sample) in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that gives an absorbance of ~0.5 at 350 nm.
-
Create Serial Dilutions: Prepare a series of 5 dilutions for both the Standard and Sample, ensuring the absorbance at the excitation wavelength (350 nm) ranges from 0.01 to 0.1. This is critical to prevent inner filter effects where emitted light is reabsorbed by other fluorophores.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the excitation wavelength (350 nm).
-
Measure Fluorescence Spectra: Using a fluorometer, excite each solution at 350 nm and record the emission spectrum across a relevant range (e.g., 400-600 nm). Keep all instrument settings (e.g., slit widths) constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the area under the emission curve for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the Standard and Sample.
-
Calculate Quantum Yield: The slope of these plots (Gradient) is proportional to the quantum yield. Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).
-
Grad_S and Grad_R are the gradients of the sample and reference plots, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents, respectively (assume they are equal if using similar aqueous buffers).
-
Caption: Workflow for determining the relative fluorescence quantum yield.
Protocol: Assessing Photostability (Photobleaching Assay)
Photostability is crucial for applications requiring long-term observation, such as time-lapse microscopy.[16] This protocol measures the rate of photobleaching for each probe under identical illumination conditions.
Causality: Photobleaching is the irreversible photodegradation of a fluorophore. By exposing each probe to a constant, high-intensity light source and measuring the decay of its fluorescence over time, we can directly compare their robustness. The resulting decay curve allows for the calculation of a photobleaching half-life (t₁/₂), a quantitative measure of photostability.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of each fluorescent probe (DAS, ThT, ANS) at a working concentration (e.g., 10 µM) bound to a suitable substrate to immobilize it and ensure a fluorescent state (e.g., pre-formed insulin amyloid fibrils). Mount the sample on a microscope slide.
-
Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with a suitable filter set for each dye and a high-power light source (e.g., mercury lamp or laser).
-
Define Region of Interest (ROI): Select a uniform area of the sample for continuous illumination and measurement.
-
Time-Lapse Acquisition: Acquire a time-lapse series of images.
-
Set the camera/detector gain and exposure time to achieve a strong initial signal without saturation.
-
Open the shutter to continuously illuminate the ROI.
-
Acquire an image at regular intervals (e.g., every 5 seconds) for a total duration sufficient to observe significant bleaching (e.g., 5-10 minutes).
-
Crucially, use the exact same illumination power, objective, and acquisition settings for all probes being compared.
-
-
Data Analysis:
-
Measure the average fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity data, setting the intensity of the first time point to 100%.
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to a single exponential decay function to calculate the time constant or determine the half-life (t₁/₂) – the time at which fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.
-
Caption: Experimental workflow for the comparative photobleaching assay.
Conclusion: A Data-Driven Approach to Probe Selection
The selection of a fluorescent probe should not be based on legacy or incomplete data. It demands rigorous, objective benchmarking. While Thioflavin T and ANS are well-entrenched tools for studying protein aggregation and hydrophobic interactions, respectively, novel probes like 4,4'-Diaminostilbene dihydrochloride warrant thorough investigation. By employing the structured comparison framework and detailed protocols outlined in this guide, researchers can generate the robust, quantitative data needed to validate the performance of DAS for their specific application.
The ultimate goal is to move beyond simply asking "Is this probe fluorescent?" to answering the more critical questions: "How bright is it?", "How long does it last under illumination?", and "How specific is its response?". This guide provides the experimental foundation to answer those questions with confidence.
References
-
4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 . PubChem. Available at: [Link]
-
4,4'-Diaminostilbene | C14H14N2 | CID 5284646 . PubChem. Available at: [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability . Addgene Blog. Available at: [Link]
-
Congo Red and amyloids: history and relationship . PubMed Central (PMC), NIH. Available at: [Link]
-
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins . PubMed Central (PMC), NIH. Available at: [Link]
-
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques . PubMed Central (PMC), NIH. Available at: [Link]
-
Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants . National Institutes of Health (NIH). Available at: [Link]
-
An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope . ResearchGate. Available at: [Link]
-
Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core . ACS Publications. Available at: [Link]
-
A Fluorescent Probe for Protein Misfolding and Aggregation Due to Oxidative Stress Based on a 7-Azaindole-BODIPY Derivative . ChemRxiv. Available at: [Link]
-
Fluorescence Properties of ANS and Its Derivatives . ResearchGate. Available at: [Link]
-
Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes . MDPI. Available at: [Link]
-
Photophysical properties of thioflavin T. (A) Absorption spectra of... . ResearchGate. Available at: [Link]
-
8-Anilinonaphthalene-1-sulfonic acid . Wikipedia. Available at: [Link]
-
Reactive Fluorescent Probe for Covalent Membrane-Anchoring: Enabling Real-time Imaging of Protein Aggregation Dynamics in Live Cells . ResearchGate. Available at: [Link]
-
An automated protocol for performance benchmarking a widefield fluorescence microscope . Cytometry Part A. Available at: [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis . ACS Publications. Available at: [Link]
-
Diaminobenzidine photoconversion is a suitable tool for tracking the intracellular location of fluorescently labelled nanopartic . SciSpace. Available at: [Link]
-
Protein-induced photophysical changes to the amyloid indicator dye thioflavin T . PubMed Central (PMC), NIH. Available at: [Link]
-
Characterization of Fluorescent Proteins with Intramolecular Photostabilization . PubMed Central (PMC), NIH. Available at: [Link]
-
Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA . PNAS. Available at: [Link]
-
Congo Red Staining Protocol for Amyloid . The University of Hong Kong. Available at: [Link]
-
Fluorescent Tools for the Imaging of Dopamine D2‐Like Receptors . Wiley Online Library. Available at: [Link]
-
Sensitive, homogeneous, and label-free protein-probe assay for antibody aggregation and thermal stability studies . National Institutes of Health (NIH). Available at: [Link]
-
Thioflavin . Wikipedia. Available at: [Link]
-
Benchmarking of Fluorescence Lifetime Measurements using Time-Frequency Correlated Photons . arXiv. Available at: [Link]
-
Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils . Taylor & Francis Online. Available at: [Link]
-
CONGO RED STAIN . Washington University in St. Louis. Available at: [Link]
-
Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye di-4-ANEPPDHQ in model membranes and live cells . PubMed. Available at: [Link]
-
A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria . ACS Publications. Available at: [Link]
-
Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy . MDPI. Available at: [Link]
-
Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing . Royal Society of Chemistry. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4,4'-Diaminostilbene Dihydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. However, with great discovery comes great responsibility. The safe handling of laboratory chemicals is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 4,4'-Diaminostilbene dihydrochloride, ensuring that your groundbreaking research is conducted with the utmost safety and confidence.
Understanding the Risks: Hazard Identification
4,4'-Diaminostilbene dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. A structurally similar compound, 4,4'-Diaminostilbene-2,2'-disulfonic acid, is also known to be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation[3][4]. Given these risks, a comprehensive approach to personal protective equipment (PPE) is not just recommended; it is imperative.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical lines of defense against chemical exposure. The following protocol is designed to provide a robust barrier between you and the potential hazards of 4,4'-Diaminostilbene dihydrochloride.
Essential PPE for Handling 4,4'-Diaminostilbene Dihydrochloride
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use[1][4]. |
| Eye and Face Protection | Safety goggles or a face shield | To protect against splashes and dust, which can cause serious eye irritation. A face shield should be used when there is a significant risk of splashing[1][5][6]. |
| Body Protection | Laboratory coat or chemical-resistant overalls | To protect the skin and personal clothing from accidental spills and contamination[7][8]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended, especially when handling the powder outside of a fume hood, to prevent inhalation and potential respiratory tract irritation[3][4]. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects[6]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Workflow for Safe Handling of 4,4'-Diaminostilbene Dihydrochloride
Caption: A logical workflow for the safe handling of 4,4'-Diaminostilbene dihydrochloride, from preparation to disposal.
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, swift and correct action is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1][3]. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice[1][3]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][9]. |
In any case of exposure, it is vital to inform your supervisor and consult the Safety Data Sheet (SDS) for detailed information. In a chemical emergency, get away from the area, get the chemical off your body, and get help by calling emergency services or a poison control center[10].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Protocol
-
Segregation : All waste contaminated with 4,4'-Diaminostilbene dihydrochloride, including gloves, weighing paper, and pipette tips, must be segregated into a designated hazardous waste container.
-
Labeling : The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Empty Containers : Empty containers of 4,4'-Diaminostilbene dihydrochloride should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines[11].
-
Aqueous Waste : Solutions containing 4,4'-Diaminostilbene dihydrochloride should be collected in a designated aqueous hazardous waste container. Do not pour chemical waste down the drain[4].
Chemical Waste Disposal Workflow
Caption: A systematic approach to the disposal of waste generated from working with 4,4'-Diaminostilbene dihydrochloride.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
University of Washington. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
